Product packaging for Methyl-D3 methanesulfonate(Cat. No.:CAS No. 91419-94-2)

Methyl-D3 methanesulfonate

Cat. No.: B1429543
CAS No.: 91419-94-2
M. Wt: 113.15 g/mol
InChI Key: MBABOKRGFJTBAE-FIBGUPNXSA-N
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Description

Methyl-D3 methanesulfonate is a useful research compound. Its molecular formula is C2H6O3S and its molecular weight is 113.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O3S B1429543 Methyl-D3 methanesulfonate CAS No. 91419-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBABOKRGFJTBAE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D3 methanesulfonate (MDMS) is the deuterated isotopologue of methyl methanesulfonate (MMS), a well-known alkylating agent widely used in cancer research and toxicology. The substitution of three hydrogen atoms with deuterium in the methyl group makes MDMS a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visualization of its primary mechanism of action.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₂H₃D₃O₃S[1]
Molecular Weight 113.15 g/mol [2][3]
Appearance Colorless liquid[3]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Table 2: Quantitative Physicochemical Data (approximated from Methyl Methanesulfonate)

PropertyValueSource
Melting Point ~ -6 °C (20.6 °F)[4][5]
Boiling Point ~ 202-203 °C at 760 mmHg[4][5]
Density ~ 1.29 - 1.3 g/mL at 20-25 °C[4][5]
Solubility Soluble in water, alcohol, ether, and dimethylformamide.[6]

Note: The values for melting point, boiling point, density, and solubility are for the non-deuterated Methyl Methanesulfonate and are presented as close approximations for this compound.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound typically involves the reaction of deuterated methanol (Methanol-d4 or Methanol-d3) with a methanesulfonylating agent. A common laboratory-scale synthesis can be adapted from procedures for analogous compounds.

Materials:

  • Deuterated Methanol (CD₃OD)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a singlet for the non-deuterated methyl group. The signal for the deuterated methyl group will be absent.

    • ¹³C NMR will show signals for both carbon atoms, with the signal for the deuterated methyl group likely appearing as a multiplet due to carbon-deuterium coupling.

    • ²H (Deuterium) NMR will show a signal corresponding to the deuterated methyl group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 113.15).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and C-O stretching.

Mechanism of Action: DNA Alkylation and Cellular Response

This compound, like its non-deuterated analog, is a potent DNA alkylating agent. Its primary mechanism of toxicity involves the transfer of its methyl group to nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, primarily N7-methylguanine and the more cytotoxic N3-methyladenine. These lesions can block DNA replication and transcription, leading to cell cycle arrest and, ultimately, cell death if not repaired.

The cellular response to DNA damage induced by this compound involves a complex network of DNA repair pathways and cell cycle checkpoints.

DNA_Damage_Response cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus MDMS Methyl-D3 Methanesulfonate DNA DNA MDMS->DNA Methylation Alkylated_DNA Alkylated DNA (N7-MeG, N3-MeA) BER Base Excision Repair (BER) Alkylated_DNA->BER Repair of base damage HR Homologous Recombination (HR) Alkylated_DNA->HR Repair of replication- associated strand breaks Checkpoint_Activation Checkpoint Activation (MEC1, RAD53) Alkylated_DNA->Checkpoint_Activation Damage Recognition BER->DNA Restoration HR->DNA Restoration Checkpoint_Activation->BER Checkpoint_Activation->HR Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: DNA damage response pathway induced by this compound.

The diagram above illustrates the logical flow of events following cellular exposure to this compound. The initial event is the alkylation of DNA. This damage is recognized by cellular surveillance mechanisms, leading to the activation of DNA repair pathways such as Base Excision Repair (BER) for single-base lesions and Homologous Recombination (HR) for more complex damage like replication-associated strand breaks. Simultaneously, cell cycle checkpoint proteins are activated to halt cell division, providing time for DNA repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).

Experimental Workflow for Assessing DNA Damage

A typical workflow to investigate the DNA-damaging effects of this compound in a cell-based assay is outlined below.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Cancer cell line) MDMS_Treatment Treatment with This compound Cell_Culture->MDMS_Treatment Incubation Incubation (Time course) MDMS_Treatment->Incubation Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting Comet_Assay Comet Assay (DNA strand breaks) Cell_Harvesting->Comet_Assay Western_Blot Western Blot (γH2AX, p53) Cell_Harvesting->Western_Blot Flow_Cytometry Flow Cytometry (Cell cycle analysis) Cell_Harvesting->Flow_Cytometry

Caption: A typical experimental workflow for studying DNA damage.

This workflow begins with the treatment of cultured cells with this compound. After a specific incubation period, the cells are harvested for various downstream analyses. The Comet assay can be used to visualize and quantify DNA strand breaks. Western blotting can detect the upregulation of DNA damage response proteins like phosphorylated H2AX (γH2AX) and p53. Flow cytometry is employed to analyze the cell cycle distribution and identify cell cycle arrest.

Conclusion

This compound is a crucial tool for researchers in various scientific disciplines. Its physicochemical properties, closely mirroring those of its non-deuterated counterpart, make it a reliable internal standard and tracer. Understanding its mechanism of action as a DNA alkylating agent and the subsequent cellular responses is fundamental to its application in research. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological investigation of this important deuterated compound.

References

An In-depth Technical Guide to the NMR Spectroscopy of Methyl-d3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for methyl-d3 methanesulfonate. Due to the limited availability of public experimental NMR data for the deuterated species, this guide presents predicted NMR data for the structurally analogous methyl methanesulfonate as a reference. This document also outlines detailed experimental protocols for the acquisition of NMR data for small molecules and includes workflow diagrams to illustrate the process.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl methanesulfonate. This data is intended to serve as a reference point for researchers working with its deuterated analog, this compound. The primary difference in the ¹H NMR spectrum of this compound would be the absence of the signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum would show a characteristic multiplet for the carbon of the CD₃ group due to coupling with deuterium, and a slightly different chemical shift.

Table 1: Predicted ¹H NMR Data for Methyl Methanesulfonate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.89Singlet3HO-CH₃
2.99Singlet3HS-CH₃

Note: Data is predicted and presented as a reference for the non-deuterated analog.

Table 2: Predicted ¹³C NMR Data for Methyl Methanesulfonate

Chemical Shift (ppm)Assignment
58.5O-CH₃
38.9S-CH₃

Note: Data is predicted and presented as a reference for the non-deuterated analog. In the spectrum of this compound, the O-CD₃ carbon would likely appear as a multiplet.

Experimental Protocols for NMR Spectroscopy

The following section details a standard protocol for acquiring high-quality NMR spectra of small molecules like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Material Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Sample Quantity: For a standard 5 mm NMR tube, the following quantities are recommended:

    • ¹H NMR: 1-10 mg of the compound.

    • ¹³C NMR: 10-50 mg of the compound.

  • Solvent Selection: A high-purity deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1] Common choices include:

    • Chloroform-d (CDCl₃)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Acetone-d₆

    • Deuterium oxide (D₂O) The choice of solvent depends on the solubility of the analyte.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality. e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: Due to the lower natural abundance of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different chemical environments.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in an NMR experiment.

Experimental_Workflow Diagram 1: NMR Sample Preparation Workflow cluster_prep Sample Preparation weigh Weigh Sample (1-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer cap Cap NMR Tube filter->cap

Caption: Diagram 1: NMR Sample Preparation Workflow

NMR_Acquisition_and_Processing Diagram 2: NMR Data Acquisition and Processing cluster_acquisition Data Acquisition cluster_processing Data Processing insert_sample Insert Sample into Spectrometer lock_shim Lock and Shim insert_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid ft Fourier Transform acquire_fid->ft Transfer Data phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_analyze Integrate and Analyze reference->integrate_analyze

Caption: Diagram 2: NMR Data Acquisition and Processing

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of Methyl-D3 methanesulfonate (CD₃SO₃CH₃). As a crucial internal standard in the quantification of the genotoxic impurity methyl methanesulfonate (MMS), a thorough understanding of its behavior under mass spectrometric conditions is paramount for accurate and reliable analytical method development. This document outlines the predicted fragmentation pathways, presents key quantitative data, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Data

The mass spectrometry of this compound is characterized by a series of distinct fragmentation events following ionization. The quantitative data, including the mass-to-charge ratio (m/z) of key ions and their proposed identities, are summarized in the table below. The relative intensities are predicted based on the known fragmentation of unlabeled methyl methanesulfonate and general principles of mass spectrometry, where fragment stability plays a key role.

m/zProposed Fragment IonFormulaRelative Abundance (Predicted)
113[CD₃SO₃CH₃]⁺•C₂D₃H₃O₃SLow
98[CD₃SO₃]⁺CD₃O₃SModerate
82[CH₃SO₃]⁺CH₃O₃SHigh
80[SO₃]⁺•SO₃High
79[SO₃H]⁺HO₃SModerate
18[CD₃]⁺CD₃Moderate to High
15[CH₃]⁺CH₃Moderate to High

Elucidating the Fragmentation Pathway

Upon electron ionization (EI), this compound (molecular weight: ~113.15 g/mol [1][2]) initially forms a molecular ion ([M]⁺•) at m/z 113. This energetically unstable species undergoes a series of fragmentation reactions to yield more stable product ions. The fragmentation of its unlabeled counterpart, methyl methanesulfonate, which shows a molecular ion at m/z 110 and key fragments at m/z 95 (M-CH₃), 79 (M-OCH₃), and a base peak at m/z 80 (SO₃⁺), provides a strong basis for predicting the fragmentation of the deuterated analogue.[3][4]

The primary fragmentation routes for the this compound molecular ion are cleavage of the C-O and S-C bonds.

Fragmentation_Pathway M [CD₃SO₃CH₃]⁺• m/z 113 frag1 [CD₃SO₃]⁺ m/z 98 M->frag1 - •CH₃ frag2 [CH₃SO₃]⁺ m/z 82 M->frag2 - •CD₃ frag4 [CD₃]⁺ m/z 18 M->frag4 - •SO₃CH₃ frag5 [CH₃]⁺ m/z 15 M->frag5 - •SO₃CD₃ frag3 [SO₃]⁺• m/z 80 frag2->frag3 - •CH₃ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Prepare Standard Solution of this compound injection Inject Sample into GC prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Acquire Mass Spectrum detection->spectrum interpretation Identify Molecular Ion and Fragment Peaks spectrum->interpretation quantification Quantify Based on Peak Area (if applicable) interpretation->quantification

References

Isotopic Purity of Methyl-D3 Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Methyl-D3 methanesulfonate (CH₃SO₃CD₃), a critical isotopically labeled compound used extensively in pharmaceutical research and development as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] Understanding the isotopic purity of this reagent is paramount for ensuring the accuracy and reliability of experimental results.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined by assessing the relative abundance of its isotopologues. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of this compound, such as Cambridge Isotope Laboratories, often specify a deuterium enrichment of 98% or higher.[3][4]

A detailed isotopic distribution analysis provides a more complete picture than a single purity value. Below is a representative summary of the isotopic distribution for a typical batch of high-purity this compound.

Table 1: Representative Isotopic Distribution of this compound

IsotopologueMolecular FormulaMassTypical Abundance (%)
D3 (fully deuterated)CH₃SO₃CD₃113.15≥ 98.0
D2CH₃SO₃CHD₂112.14≤ 1.5
D1CH₃SO₃CH₂D111.14≤ 0.5
D0 (non-deuterated)CH₃SO₃CH₃110.13≤ 0.1

Note: The values in this table are representative and may vary between different batches and suppliers. A Certificate of Analysis for the specific lot should always be consulted for precise figures.

Synthesis of this compound

The synthesis of this compound involves the reaction of a deuterated methanol source with methanesulfonyl chloride. The process is designed to maximize the incorporation of deuterium into the methyl group of the methoxy moiety.

A general synthetic scheme is as follows:

Reaction:

CD₃OH + CH₃SO₂Cl → CH₃SO₃CD₃ + HCl

Deuterated Methanol + Methanesulfonyl Chloride → this compound + Hydrogen Chloride

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The product is then purified using techniques like distillation or chromatography to remove impurities.

Experimental Protocols for Isotopic Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity and isotopic enrichment of chemical compounds.[5][6] For this compound, both ¹H NMR and ²H NMR can be employed.

¹H NMR Protocol for Isotopic Purity:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.[7]

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire the spectrum with a 90° pulse angle.

    • Collect a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal of the non-deuterated methyl group of the methoxy moiety (CH₃SO₃CH₃ ) and any residual CHD₂ or CH₂D signals in the ¹H spectrum.

    • Integrate the signal of the methyl group of the methanesulfonyl moiety (CH₃SO₃CD₃).

    • Compare the integrals of the residual protonated methyl groups to the integral of the methanesulfonyl methyl group to calculate the percentage of D2, D1, and D0 species.

    • The overall chemical purity can be determined by comparing the integral of the methanesulfonyl methyl protons to the integral of the known amount of the internal standard.[8]

²H NMR Protocol for Isotopic Purity:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a protonated solvent (e.g., Chloroform, CHCl₃).

  • Instrumental Parameters:

    • Acquire the ²H NMR spectrum.

  • Data Analysis:

    • The spectrum will show a primary signal for the -CD₃ group.

    • The presence of -CHD₂ and -CH₂D species can also be detected and quantified by integrating their respective signals.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a compound by measuring the mass-to-charge ratio of its ions.[9]

GC-MS Protocol for Isotopic Purity:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

  • Gas Chromatography (GC) Parameters:

    • Use a capillary column suitable for separating volatile compounds (e.g., DB-5).

    • Optimize the temperature program to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry (MS) Parameters:

    • Use Electron Ionization (EI) as the ionization source.

    • Acquire the mass spectrum in full scan mode to identify all isotopologues.

    • The molecular ions for the different isotopologues will appear at m/z values corresponding to their respective molecular weights (e.g., 113 for D3, 112 for D2, 111 for D1, and 110 for D0).

  • Data Analysis:

    • Determine the relative abundance of each isotopologue by integrating the peak areas of their respective molecular ions in the mass spectrum.

    • Calculate the percentage of each isotopic species to determine the overall isotopic purity.

Visualizing Workflows

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Final Product reactant1 Deuterated Methanol (CD3OH) reaction Reaction in Inert Solvent reactant1->reaction reactant2 Methanesulfonyl Chloride (CH3SO2Cl) reactant2->reaction reactant3 Base (e.g., Pyridine) reactant3->reaction purification Distillation or Chromatography reaction->purification Crude Product product This compound purification->product Purified Product Purity_Analysis_Workflow Isotopic Purity Analysis Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_data Data Acquisition cluster_analysis Data Analysis cluster_result Result sample This compound qnmr Quantitative NMR (qNMR) sample->qnmr ms Mass Spectrometry (MS) sample->ms nmr_data 1H and/or 2H NMR Spectra qnmr->nmr_data ms_data Mass Spectrum ms->ms_data nmr_analysis Integration of Signals nmr_data->nmr_analysis ms_analysis Relative Abundance of Molecular Ions ms_data->ms_analysis result Isotopic Purity and Distribution nmr_analysis->result ms_analysis->result

References

The Chemical Stability of Methyl-D3 Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Methyl-D3 methanesulfonate (CAS No. 91419-94-2). A deuterated analog of the potent alkylating agent methyl methanesulfonate (MMS), this compound is frequently used as an internal standard in analytical chemistry for the quantification of its non-deuterated counterpart, particularly in studies concerning potentially genotoxic impurities in pharmaceuticals[1][2]. Understanding its stability is paramount for ensuring accurate analytical results and for proper storage and handling.

General Stability and Recommended Handling

This compound is a colorless liquid that is generally stable under standard ambient conditions (room temperature)[3][4]. For optimal preservation of its chemical integrity, it should be stored at room temperature (+20°C) or refrigerated, protected from light and moisture, in a tightly sealed container[5][6][7][8][9].

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote its degradation[4][6]. Safe handling procedures should be observed, including working in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (gloves, eye protection), and avoiding inhalation or skin contact[3][5][6].

Key Degradation Pathways

The primary degradation pathways for this compound, similar to its non-deuterated analog, are solvolysis reactions, namely hydrolysis and alcoholysis. These reactions involve the cleavage of the C-O bond and are critical considerations in solution-based applications.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form deuterated methanol (CD₃OH) and methanesulfonic acid. The rate of this reaction is a key factor in the compound's stability in aqueous or humid environments. Studies on the non-deuterated MMS indicate that the presence of water can significantly enhance its degradation[1][10]. The hydrolysis rate for methanesulfonate esters is largely dominated by the water rate and is not significantly affected by changes from neutral to moderately basic pH[10][11].

Alcoholysis

Alcoholysis is the reverse reaction of the ester formation[1]. This compound can react with alcohols (ROH) to yield methanesulfonic acid and a deuterated ether (ROCD₃)[12]. This equilibrium is particularly relevant when the compound is used in alcoholic solvents, as it can influence the net concentration of the ester over time[10].

The primary degradation pathways are illustrated in the diagram below.

G Degradation Pathways of this compound cluster_main cluster_products MMS_D3 Methyl-D3 Methanesulfonate (CH₃SO₃CD₃) MSA Methanesulfonic Acid (CH₃SO₃H) MMS_D3->MSA CD3OH Deuterated Methanol (CD₃OH) MMS_D3->CD3OH  Hydrolysis ROCD3 Deuterated Ether (ROCD₃) MMS_D3->ROCD3  Alcoholysis H2O Water (H₂O) H2O->MMS_D3 ROH Alcohol (ROH) ROH->MMS_D3

Caption: Primary solvolytic degradation pathways for this compound.

Factors Influencing Chemical Stability

While specific kinetic data for this compound is not abundant in the public literature, extensive studies on its non-deuterated analog, methyl methanesulfonate (MMS), provide valuable insights. The deuterated version is expected to have very similar stability profile, as evidenced by its common use as a stable internal standard[1]. The following table summarizes key factors that influence stability.

FactorObserved Effect on StabilityRationaleCitations
Temperature Stability decreases significantly at higher temperatures.Higher thermal energy increases the rate of decomposition and solvolysis reactions.[1][12]
Presence of Water Decreases stability by promoting hydrolysis.Water acts as a nucleophile, attacking the sulfonate ester to yield methanol and methanesulfonic acid.[1][10][11]
Presence of Alcohols Can decrease net stability by promoting alcoholysis.The reaction is reversible; excess alcohol can shift the equilibrium away from the ester form.[1][10][12]
pH / Presence of Base Stability decreases in the presence of base.A slight excess of a weak base can prevent the formation of the sulfonate ester from the corresponding acid and alcohol.[10]
Presence of Acid Can catalyze both formation and degradation.Protons can activate the alcohol for ester formation or the ester for solvolysis, influencing the reaction equilibrium.[1][10]
Light & Moisture Potential for degradation.Standard practice for storing chemical reference standards is to protect from light and moisture to prevent unforeseen reactions.[6][7]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound typically involves forced degradation studies followed by a quantitative analytical method. A common approach is to use Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of this compound in the matrix of interest (e.g., methanol, water, or a mixture) at a known concentration.

  • Incubation: Seal the solutions in vials and incubate them under controlled conditions (e.g., in a temperature-controlled block at 50°C or 70°C)[1]. Prepare separate vials for each time point to be tested.

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 8, 24, 48 hours), remove a vial from the incubator and quench any further reaction by cooling.

  • Internal Standard Addition: For absolute quantification, a different stable isotope-labeled internal standard could be added, though often the goal is to measure the degradation of the starting material itself.

  • Derivatization: To improve volatility and chromatographic performance for GC analysis, the methanesulfonate moiety can be derivatized. A common method involves reaction with a thiol, such as pentafluorophenylthiolate[1].

  • Analysis: Analyze the samples using a validated method, such as headspace GC-MS, to quantify the remaining amount of this compound at each time point[1][10].

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

The following diagram outlines a typical workflow for such a stability study.

G Experimental Workflow for Stability Assessment prep 1. Sample Preparation (MMS-D3 in test matrix) incubate 2. Incubation (Controlled Temperature & Time) prep->incubate sample 3. Time-Point Sampling incubate->sample derivatize 4. Derivatization (e.g., with pentafluorophenylthiolate) sample->derivatize analyze 5. Analysis (Headspace GC-MS) derivatize->analyze data 6. Data Interpretation (Degradation Kinetics) analyze->data

Caption: A generalized workflow for the experimental analysis of chemical stability.

Conclusion

This compound exhibits good stability under recommended storage conditions (room temperature, protected from light and moisture). The primary routes of degradation are hydrolysis and alcoholysis, which are accelerated by elevated temperatures and the presence of water or alcohols. For professionals in pharmaceutical development and research, awareness of these stability characteristics is crucial for its effective use as an analytical internal standard and for ensuring the integrity of experimental data. When preparing solutions, consideration must be given to the solvent matrix and storage duration to minimize potential degradation.

References

Navigating the Solubility Landscape of Methyl-D3 Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl-D3 methanesulfonate. Given the limited direct data on the deuterated form, this document focuses on the well-characterized non-deuterated analogue, Methyl Methanesulfonate (MMS), and discusses the potential implications of isotopic labeling on its solubility. This guide offers valuable insights for handling this compound in various laboratory and development settings.

Core Topic: Solubility of this compound in Organic Solvents

The Influence of Deuteration on Solubility

The substitution of protium (¹H) with deuterium (²H) in a molecule can subtly influence its physicochemical properties, including solubility. These "isotope effects" arise from the greater mass of deuterium, which can lead to shorter and stronger covalent bonds and altered vibrational energies. Consequently, deuterated compounds may exhibit slight differences in polarity, hydrogen bonding capability, and van der Waals interactions compared to their non-deuterated analogues. While generally minor, these differences can be significant in specific solvent systems and should be a consideration in experimental design.

Quantitative and Qualitative Solubility Data for Methyl Methanesulfonate (MMS)

The following table summarizes the available solubility data for Methyl Methanesulfonate (MMS), the non-deuterated form of the target compound. This information serves as a valuable proxy for understanding the solubility behavior of this compound.

SolventSolubilityTemperatureSource
Water200 g/L20 °C[1]
Water≥ 100 mg/mL23 °C (73 °F)[2][3]
AlcoholsGood miscibilityNot Specified[2]
AcetoneGood miscibilityNot Specified[2]
Dimethylformamide (DMF)SolubleNot Specified[4]
Propylene GlycolSolubleNot Specified[4]
Dimethyl Sulfoxide (DMSO)Slightly solubleNot Specified
Nonpolar SolventsSlightly solubleNot Specified[3][4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, or ¹H-NMR)

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development context.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Application & Reporting A Literature Review & In Silico Prediction B Qualitative Solubility Screening (Small Scale) A->B Initial Guidance C Solvent Selection for Quantitative Analysis B->C Identifies Potential Solvents D Method Development & Validation (e.g., HPLC, GC) C->D Selected Solvents E Shake-Flask Solubility Experiment (Isothermal) D->E Analytical Method F Data Analysis & Quantification E->F Saturated Solution G Solubility Data Table Generation F->G Quantitative Results H Application in Downstream Processes (e.g., Formulation) G->H Informs Process Development I Technical Documentation & Reporting G->I Formal Record

Solubility Assessment Workflow

This comprehensive guide provides researchers and drug development professionals with a foundational understanding of the solubility of this compound. By leveraging the data from its non-deuterated analogue and employing rigorous experimental protocols, scientists can effectively work with this compound in their research and development endeavors.

References

Methyl-D3 Methanesulfonate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Methyl-D3-methanesulfonate. It is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines. The toxicological data presented here is primarily for the non-deuterated analogue, Methyl Methanesulfonate (MMS), and should be considered indicative of the potential hazards of its deuterated counterpart.

Introduction

Methyl-D3-methanesulfonate (CAS No. 91419-94-2) is a deuterated isotopologue of methyl methanesulfonate (MMS), a potent alkylating agent. Due to its ability to introduce a trideuteromethyl group onto nucleophilic substrates, it finds application in various research settings, including as an internal standard in mass spectrometry-based studies.[1][2] Like its non-deuterated counterpart, Methyl-D3-methanesulfonate is expected to be a hazardous compound with significant genotoxic, mutagenic, and carcinogenic potential.[3][4] This guide provides an in-depth overview of its safety, handling, and emergency procedures.

Hazard Identification and Classification

GHS Classification (for Methyl Methanesulfonate):

  • Acute Toxicity, Oral (Category 3)[5]

  • Skin Irritation (Category 2)[3]

  • Serious Eye Irritation (Category 2A)[3]

  • Skin Sensitisation (Category 1)

  • Germ Cell Mutagenicity (Category 1B)[3]

  • Carcinogenicity (Category 1B/2A)[3][6]

  • Reproductive Toxicity (Category 2)[3]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2)

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 2)

Signal Word: Danger

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H340: May cause genetic defects.

  • H350: May cause cancer.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

Quantitative Toxicity Data (for Methyl Methanesulfonate)

The following tables summarize the available quantitative toxicity data for the non-deuterated analogue, Methyl Methanesulfonate (MMS). This data should be used as a conservative estimate for the toxicity of Methyl-D3-methanesulfonate.

Acute Toxicity Species Route Value Reference
LD50RatOral225 mg/kg[7][8][9]
LD50MouseOral290 mg/kg[6][7]
LD50RatIntraperitoneal140 mg/kg[8]
LC50RatInhalation22.58 mg/L (4h)[10]
Carcinogenicity Classification Organization Classification Reference
IARCInternational Agency for Research on CancerGroup 2A: Probably carcinogenic to humans[3][6]
NTPNational Toxicology ProgramReasonably anticipated to be a human carcinogen[3]
California Proposition 65State of CaliforniaKnown to cause cancer[3][6]

Experimental Protocols for Genotoxicity Assessment

The genotoxicity of alkylating agents like Methyl-D3-methanesulfonate is a primary concern. Standardized assays, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the mutagenic potential of chemical substances.[11][12][13] Below are overviews of key experimental protocols.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test uses several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

Methodology Outline:

  • Strains: Select at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or one strain of E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of Methyl-D3-methanesulfonate.

  • Plating: Plate the treated bacteria on a minimal medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies and compare it to the number in the negative (solvent) control. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology Outline:

  • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Metabolic Activation: As with the Ames test, perform the assay with and without a metabolic activation system (S9 fraction).

  • Exposure: Treat the cells with at least three concentrations of Methyl-D3-methanesulfonate.

  • Harvest and Staining: After an appropriate treatment and recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).

  • Analysis: Using a microscope, score the frequency of micronucleated cells in the treated and control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Signaling Pathways of Toxicity

Methyl methanesulfonate (MMS) is a well-characterized genotoxic agent that induces DNA damage, primarily through methylation of purine bases. This damage triggers complex cellular signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.

MMS_Toxicity_Pathway MMS Methyl-D3-methanesulfonate (Alkylating Agent) DNA_Damage DNA Alkylation (e.g., N7-methylguanine, N3-methyladenine) MMS->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation MMS->ROS ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR ROS->ATM_ATR p53 p53 Activation (in p53-competent cells) ATM_ATR->p53 Caspase2 Caspase-2 Activation (p53-independent) ATM_ATR->Caspase2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest DNARepair DNA Repair Pathways (BER, NER) p53->DNARepair Apoptosis_p53 p53-dependent Apoptosis p53->Apoptosis_p53 Mitochondria Mitochondrial Dysfunction Caspase2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Mito Mitochondrial-mediated Apoptosis Caspase3->Apoptosis_Mito

Caption: MMS-induced DNA damage response pathways.

Safe Handling and Storage

Due to its presumed high toxicity, strict adherence to safety protocols is mandatory when handling Methyl-D3-methanesulfonate.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required for any work involving this compound.

PPE_Workflow Start Before Handling LabCoat Don disposable lab coat or gown Start->LabCoat Gloves Wear two pairs of chemical-resistant gloves (e.g., nitrile) LabCoat->Gloves EyeProtection Wear chemical splash goggles and a face shield Gloves->EyeProtection Respiratory Use in a certified chemical fume hood EyeProtection->Respiratory Handling Handle Compound Respiratory->Handling Decontamination Decontaminate work surfaces Handling->Decontamination Doffing Doff PPE in reverse order Decontamination->Doffing Disposal Dispose of all single-use PPE as hazardous waste Doffing->Disposal Wash Wash hands and arms thoroughly Disposal->Wash End Exit Lab Wash->End

Caption: Personal Protective Equipment (PPE) workflow.

Engineering Controls
  • Ventilation: All work with Methyl-D3-methanesulfonate must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Designated Area: Establish a designated area for working with this compound. Clearly label the area and restrict access.[16][17]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Store in a locked cabinet or other secure location accessible only to authorized personnel.[5]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving Methyl-D3-methanesulfonate.

Spills

Spill_Response Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk (Is it a minor or major spill?) Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major PPE Don appropriate PPE MinorSpill->PPE CallEHS Call Emergency Services / EHS MajorSpill->CallEHS Contain Contain the spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Label and dispose of as hazardous waste Decontaminate->Dispose End Response Complete Dispose->End SecureArea Secure the area and prevent entry CallEHS->SecureArea SecureArea->End

Caption: Emergency spill response workflow.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with Methyl-D3-methanesulfonate, including empty containers, disposable PPE, and spill cleanup materials, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][16] Do not dispose of this chemical down the drain.[9]

Conclusion

Methyl-D3-methanesulfonate is a valuable research tool, but its handling demands the utmost caution due to its presumed genotoxic, mutagenic, and carcinogenic properties, which are inferred from its non-deuterated analogue, MMS. A thorough understanding of its hazards, the implementation of stringent safety protocols, and preparedness for emergency situations are essential for the protection of laboratory personnel and the environment. Always prioritize safety and consult relevant safety data sheets and institutional guidelines before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols for Methyl-D3 Methanesulfonate as an Internal Standard in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, particularly in studies involving mass spectrometry, the use of internal standards is crucial for achieving accurate and reproducible results. Internal standards help to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. Methyl-D3 methanesulfonate (MMS-d3) is the deuterium-labeled stable isotope of methyl methanesulfonate (MMS), a well-known alkylating agent. While MMS is often studied for its effects on DNA damage and cellular proteomes, its deuterated form, MMS-d3, serves as a valuable internal standard.

These application notes provide a detailed overview and protocols for the theoretical application of this compound as an internal standard in targeted proteomics workflows. Although the direct use of MMS-d3 for protein or peptide quantification is not widely documented, the principles of using deuterated small molecules as internal standards in mass spectrometry can be adapted. This document outlines a plausible and scientifically sound workflow for such an application.

Principle of Use as an Internal Standard

This compound, being chemically identical to its unlabeled counterpart but with a different mass due to the three deuterium atoms, can be spiked into a sample at a known concentration. During mass spectrometry analysis, the signal intensity of the analyte (e.g., a target peptide) is measured relative to the signal intensity of the internal standard (MMS-d3). This ratio is then used for quantification. This method can help to normalize for variations in sample injection volume and ionization efficiency in the mass spectrometer.

Quantitative Data Presentation

The following table represents a hypothetical dataset from a targeted proteomics experiment aimed at quantifying a specific peptide (e.g., from a protein involved in DNA damage response) in cell lysates treated with a compound. This compound is used here as an internal standard to normalize the instrument response.

Sample IDTreatmentAnalyte Peptide Peak AreaMMS-d3 (Internal Standard) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (fmol/µL)
Control 1Vehicle150,0001,050,0000.1437.15
Control 2Vehicle165,0001,100,0000.1507.50
Control 3Vehicle140,000980,0000.1437.15
Treated 1Compound X350,0001,000,0000.35017.50
Treated 2Compound X385,0001,100,0000.35017.50
Treated 3Compound X330,000950,0000.34717.35

This table is a representative example and does not reflect actual experimental data.

Experimental Protocols

Protocol 1: Preparation of Protein Extracts from Cell Culture
  • Cell Culture and Treatment: Culture cells to the desired confluence (e.g., 80-90%). Treat the cells with the experimental compound (e.g., a drug candidate) and a vehicle control for the desired time period.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Extraction:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the soluble protein fraction to a new tube.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay (e.g., BCA assay).

Protocol 2: Protein Digestion and Internal Standard Spiking
  • Protein Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 50 µg) from each sample and adjust the volume with a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a denaturing agent (e.g., urea to a final concentration of 8 M).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Sample Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) ratio (trypsin:protein).

    • Incubate overnight at 37°C.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Spike a fixed amount of this compound into each digested sample. The final concentration should be optimized to provide a stable and robust signal in the mass spectrometer.

  • Sample Cleanup:

    • Acidify the samples by adding formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Use a nano-flow or micro-flow HPLC system coupled to the mass spectrometer.

    • Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Define the precursor and fragment ion masses for the target peptide(s) and for this compound.

    • Acquire data over the chromatographic elution time of the target analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification digestion_prep Denaturation, Reduction, Alkylation quantification->digestion_prep digestion Tryptic Digestion digestion_prep->digestion is_spike Spiking of Methyl-D3 Methanesulfonate (IS) digestion->is_spike cleanup Peptide Cleanup (SPE) is_spike->cleanup lcms LC-MS/MS Analysis (Targeted Proteomics) cleanup->lcms data_analysis Data Analysis (Peak Area Ratio & Quantification) lcms->data_analysis mms_signaling_pathway cluster_response Cellular Response mms Methyl Methanesulfonate (MMS) dna_damage DNA Alkylation & Damage mms->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 CHK1/CHK2 Kinases atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 cell_cycle Cell Cycle Arrest p53->cell_cycle dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

Application Notes and Protocols for Methyl-D3 Methanesulfonate as a Tracer in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylation is a fundamental biological process involved in the regulation of numerous cellular functions, including gene expression, protein activity, and metabolite signaling. Dysregulation of methylation pathways is implicated in various diseases, including cancer and metabolic disorders. The use of stable isotope tracers in metabolomics allows for the dynamic tracking of metabolic pathways and the quantification of metabolite flux. Methyl-D3 methanesulfonate (D3-MMS) is a deuterated methylating agent that can serve as a tracer to investigate the cellular fate of methyl groups.

This document provides a detailed application note and generalized protocols for the use of this compound as a tracer in metabolomics studies. While specific published protocols for D3-MMS as a metabolic tracer are limited, the following methodologies are based on established principles of stable isotope labeling and metabolomics analysis.

Principle

This compound can act as a donor of a deuterated methyl group (-CD3) to various biomolecules within the cell. By introducing D3-MMS to a biological system (e.g., cell culture), researchers can trace the incorporation of the -CD3 group into metabolites, proteins, and DNA. Subsequent analysis by mass spectrometry allows for the differentiation of labeled (deuterated) molecules from their unlabeled counterparts, providing insights into methylation dynamics and metabolic pathways.

Applications

  • Tracing Methyl Group Metabolism: Elucidate the pathways and networks involved in cellular methylation.

  • Quantifying Methylation Dynamics: Determine the rates of methylation and demethylation of specific biomolecules.

  • Identifying Novel Methylated Metabolites: Discover new targets of cellular methylation events.

  • Drug Development: Assess the impact of therapeutic agents on methylation pathways.

Experimental Workflow

The overall experimental workflow for using this compound as a tracer in metabolomics is depicted below.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture 1. Cell Culture tracer_prep 2. D3-MMS Preparation labeling 3. Cell Labeling tracer_prep->labeling quenching 4. Quenching labeling->quenching extraction 5. Metabolite Extraction quenching->extraction lcms 6. LC-MS/MS Analysis extraction->lcms data_analysis 7. Data Analysis lcms->data_analysis interpretation 8. Biological Interpretation data_analysis->interpretation Signaling_Pathway cluster_input Input cluster_cellular_process Cellular Process cluster_output Output D3_MMS Methyl-D3 Methanesulfonate SAM_pool D3-SAM Pool D3_MMS->SAM_pool Enters one-carbon metabolism Methyltransferase Protein Methyltransferase SAM_pool->Methyltransferase ProteinX_methylated Protein X-CD3 (Methylated) Methyltransferase->ProteinX_methylated Methylates ProteinX_unmethylated Protein X (Unmethylated) ProteinX_unmethylated->Methyltransferase Downstream_Inactive Downstream Signaling (Inactive) ProteinX_unmethylated->Downstream_Inactive Downstream_Active Downstream Signaling (Active) ProteinX_methylated->Downstream_Active

Application Notes and Protocols for the Quantification of Genotoxic Impurities: Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS) is a potential genotoxic impurity (GTI) that can be formed during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid is used in the presence of methanol.[1] Due to its mutagenic properties, regulatory bodies like the International Council for Harmonisation (ICH) have set stringent limits on the acceptable daily intake of such impurities, often guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment.[2]

This document provides detailed application notes and protocols for the quantification of Methyl-D3 methanesulfonate (MMS-d3). While MMS-d3 is the deuterated analog of MMS, it is frequently used as an internal standard in analytical methods for the quantification of MMS to ensure accuracy and precision. The methodologies described herein are applicable for the trace-level analysis of both MMS and MMS-d3 in pharmaceutical substances. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the selective and sensitive detection of these impurities.[2][3]

Analytical Methodologies

The choice of analytical methodology for the quantification of this compound depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity. Both GC-MS and LC-MS/MS offer excellent specificity and sensitivity for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[2] For MMS and its deuterated analog, direct injection is a common and straightforward approach. The use of a capillary column with a mid-polarity phase provides good chromatographic resolution. Detection is typically performed in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For the analysis of alkyl methanesulfonates, reverse-phase chromatography coupled with electrospray ionization (ESI) in the positive mode is commonly employed.[3][4] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a direct injection GC-MS method for the quantification of this compound in a drug substance.

1. Materials and Reagents

  • This compound reference standard

  • Methyl methanesulfonate reference standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Drug substance to be analyzed

  • Class A volumetric flasks and pipettes

  • Autosampler vials with inserts

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (GC-MS).

  • Capillary column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

3. Chromatographic Conditions

  • Injector Temperature: 170°C[5]

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 250°C at 30°C/minute, and hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methyl methanesulfonate (MMS): m/z 79, 95

    • This compound (MMS-d3): m/z 82, 98 (Note: These are predicted ions; it is crucial to confirm the mass spectrum of the specific MMS-d3 standard.)

4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.01 µg/mL to 1.0 µg/mL).

  • Sample Solution (10 mg/mL): Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or a mixture of methanol and chloroform).[6] If the drug substance is not soluble, a liquid-liquid extraction procedure may be necessary.[7]

  • Spiked Sample Solution (for method validation): Prepare a sample solution as described above and spike with a known amount of the this compound standard solution.

5. Analysis

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the sample solution to determine the concentration of this compound.

  • Inject the spiked sample solution to assess accuracy and recovery.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the amount of the impurity in the drug substance, typically expressed in parts per million (ppm).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines an LC-MS/MS method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Methyl methanesulfonate reference standard

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug substance to be analyzed

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[3][4]

3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. The specific gradient should be optimized for the separation.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Methyl methanesulfonate (MMS): Precursor ion [M+H]+ m/z 111, Product ion m/z 79

    • This compound (MMS-d3): Precursor ion [M+H]+ m/z 114, Product ion m/z 82 (Note: These are predicted transitions; optimization of MRM transitions is essential.)

4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition.

  • Spiked Sample Solution (for method validation): Prepare a sample solution as described above and spike with a known amount of the this compound standard solution.

5. Analysis

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the sample solution to determine the concentration of this compound.

  • Inject the spiked sample solution to assess accuracy and recovery.

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the analyte.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the amount of the impurity in the drug substance in ppm.

Data Presentation

The following tables summarize typical quantitative data for the analysis of methyl methanesulfonate, which can be considered representative for establishing performance characteristics for a method quantifying this compound.

Table 1: GC-MS Method Validation Data for Methyl Methanesulfonate

ParameterResult
Limit of Detection (LOD)0.12 ppm[8]
Limit of Quantification (LOQ)0.37 ppm[8]
Linearity Range0.7 - 2.1 ppm[8]
Correlation Coefficient (r²)> 0.999[8]
Accuracy (% Recovery)70% - 130%[8]
Precision (%RSD)< 15%

Table 2: LC-MS/MS Method Validation Data for Methyl Methanesulfonate

ParameterResult
Limit of Detection (LOD)0.3 µg/g[3]
Limit of Quantification (LOQ)0.4 µg/g[3]
Linearity Range0.0025 - 0.3 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Accuracy (% Recovery)80% - 120%[3]
Precision (%RSD)< 10%[3]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting prep_start Start weigh_standard Weigh Reference Standard prep_start->weigh_standard weigh_sample Weigh Drug Substance prep_start->weigh_sample prep_stock Prepare Stock Solution weigh_standard->prep_stock prep_working Prepare Working Standards prep_stock->prep_working inject_standards Inject Standards prep_working->inject_standards prep_sample Prepare Sample Solution weigh_sample->prep_sample inject_sample Inject Sample prep_sample->inject_sample acquire_data Data Acquisition (GC-MS or LC-MS/MS) inject_standards->acquire_data inject_sample->acquire_data process_data Process Chromatographic Data acquire_data->process_data gen_curve Generate Calibration Curve process_data->gen_curve quantify Quantify Impurity gen_curve->quantify report Generate Report (ppm) quantify->report

Caption: General experimental workflow for the quantification of genotoxic impurities.

gcms_pathway injector Injector (Vaporization) column GC Column (Separation) injector->column ion_source Ion Source (EI) (Ionization & Fragmentation) column->ion_source mass_analyzer Mass Analyzer (Quadrupole) (Filtering by m/z) ion_source->mass_analyzer detector Detector (Signal Detection) mass_analyzer->detector

Caption: Logical pathway of a sample through a GC-MS system.

lcmsms_pathway lc_system LC System (Separation) esi_source ESI Source (Ionization) lc_system->esi_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->q1 q2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector (Signal Detection) q3->detector

Caption: Logical pathway of a sample through an LC-MS/MS system.

References

Application Notes and Protocols for LC-MS Analysis of Methyl Methanesulfonate using Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of methyl methanesulfonate (MMS) in pharmaceutical ingredients using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Methyl-D3 methanesulfonate, to ensure high accuracy and precision. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and the relevant biological signaling pathway of MMS.

Introduction

Methyl methanesulfonate (MMS) is an alkylating agent that can act as a genotoxic impurity in active pharmaceutical ingredients (APIs).[1] Due to its potential to cause DNA damage even at trace levels, regulatory agencies require strict control and monitoring of MMS in pharmaceutical products. This application note describes a robust LC-MS/MS method for the reliable quantification of MMS, employing a stable isotope-labeled internal standard (SIL-IS), this compound, to compensate for matrix effects and variations in sample preparation and instrument response. The use of an SIL-IS is a preferred approach in quantitative mass spectrometry for achieving the highest level of accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of methyl methanesulfonate. The data is based on a validated method for MMS and includes expected performance parameters when using a deuterated internal standard.

ParameterResult
Linearity Range0.0025 - 0.3 µg/mL
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)0.3 µg/g
Limit of Quantification (LOQ)0.4 µg/g
Table 1: Method Performance Characteristics
Spiking LevelMean Recovery (%)% RSD
Low88.112.39
Medium92.822.39
High97.282.39
Table 2: Accuracy and Precision

Experimental Protocols

Materials and Reagents
  • Methyl methanesulfonate (MMS) reference standard

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Active Pharmaceutical Ingredient (API) matrix

Instrumentation
  • Liquid Chromatograph: HPLC or UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent[1]

Standard and Sample Preparation
  • Standard Stock Solution (MMS): Prepare a stock solution of MMS in acetonitrile at a concentration of 0.75 µg/mL.[1]

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in acetonitrile at a concentration of 0.75 µg/mL.

  • Working Standard Solution: Prepare a final standard solution by diluting the MMS stock solution with the mobile phase to a concentration of 0.15 µg/mL.[1]

  • Sample Preparation:

    • Accurately weigh the API powder and transfer it to a volumetric flask.

    • Add a known volume of the Internal Standard Stock Solution.

    • Add acetonitrile to the flask and sonicate for 5 minutes to dissolve the analyte. The API may be insoluble in acetonitrile, which aids in matrix removal.[1]

    • Filter the mixture through a 0.45 µm PTFE filter.

    • Dilute the filtrate with the mobile phase to the final desired concentration.[1]

LC-MS/MS Method
  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 50 °C.[1]

  • Injection Volume: 50 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Methyl Methanesulfonate (MMS)110.978.84515
This compound (IS)114.181.8Optimize empiricallyOptimize empirically
Table 3: Mass Spectrometry Parameters

Note on Internal Standard MRM Transition: The MRM transition for this compound is proposed based on its chemical structure and the known fragmentation of MMS (loss of the methoxy group). The precursor ion ([M+H]+) for the deuterated compound will have an m/z of 114.1. The predicted major product ion results from the loss of the non-deuterated methoxy group (-OCH3), leading to a fragment with an m/z of 81.8. These values should be confirmed and optimized empirically on the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample API Sample add_is add_is sample->add_is Spike with IS is_stock This compound Stock Solution is_stock->add_is mms_stock MMS Stock Solution working_std Working Standard mms_stock->working_std Dilute with Mobile Phase lc HPLC/UHPLC Separation (C18 Column) working_std->lc extraction extraction add_is->extraction Acetonitrile Extraction filtration filtration extraction->filtration 0.45 µm PTFE Filter final_sample final_sample filtration->final_sample Dilution with Mobile Phase final_sample->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of MMS.

signaling_pathway MMS Methyl Methanesulfonate (MMS) DNA Cellular DNA MMS->DNA Methylation DNA_damage DNA Alkylation (e.g., N7-methylguanine, N3-methyladenine) DNA->DNA_damage BER Base Excision Repair (BER) DNA_damage->BER Recombination Recombination Repair DNA_damage->Recombination CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Repair DNA Repair BER->Repair Recombination->Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe CellCycleArrest->Repair

Caption: DNA damage and repair pathway induced by MMS.

References

Application Note: Quantitative Analysis of Methyl-D3 Methanesulfonate in Pharmaceutical Ingredients using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl-D3 methanesulfonate. This method is crucial for researchers, scientists, and drug development professionals, particularly in studies involving isotopically labeled compounds for tracing, quantification, or as internal standards in the analysis of genotoxic impurities. The protocol provides comprehensive procedures for sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

This compound (d3-MMS) is a deuterated isotopologue of methyl methanesulfonate (MMS). MMS is a known potent genotoxic impurity (GTI) that can be present in active pharmaceutical ingredients (APIs) as a result of the manufacturing process.[1] Regulatory bodies like the European Medicines Agency (EMEA) have stringent limits for such impurities, often requiring their control at parts-per-million (ppm) levels.[1] The Threshold of Toxicological Concern (TTC) approach is often applied, which for genotoxic impurities can be as low as 1.5 µg per day.[2][3]

The analysis of such impurities at trace levels presents significant analytical challenges due to their reactivity and potential for interference from the sample matrix.[4] GC-MS is a powerful technique for this purpose due to its high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[2][5] This application note provides a detailed protocol for the analysis of this compound, which can be adapted from established methods for MMS.

Experimental

Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC or GC grade)[5]

  • Dichloromethane (GC grade)[1]

  • Active Pharmaceutical Ingredient (API) or sample matrix

  • Helium (99.999% purity)[2]

  • Volumetric flasks, pipettes, and vials

Instrumentation

  • Gas Chromatograph: Agilent 7890B or equivalent[2]

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent[2]

  • GC Column: HP-5ms (30m x 0.25mm, 0.25µm film thickness) or DB-624 (30m x 0.32mm, 1.8µm film thickness)[2][5]

Workflow Diagram

GC-MS Analysis Workflow Figure 1: General workflow for the GC-MS analysis of this compound. A Standard & Sample Preparation B GC-MS System Setup A->B Injection C Data Acquisition (SIM Mode) B->C D Data Processing & Quantification C->D E Reporting D->E

Caption: General workflow for the GC-MS analysis of this compound.

Protocols

Standard and Sample Solution Preparation

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in and dilute to 100 mL with a suitable solvent such as methanol or dichloromethane in a volumetric flask.[1][5]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve. A typical concentration range might be from the Limit of Quantification (LOQ) to 2.0 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 500 mg of the API or sample.[5]

  • Dissolve in 5.0 mL of the chosen diluent (e.g., dichloromethane).[1]

  • Vortex or sonicate to ensure complete dissolution.

GC-MS Instrumental Method

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and column used.

Parameter Value Reference
GC System Agilent 7890B or equivalent[2]
Column HP-5ms (30m x 0.25mm, 0.25µm)[2]
Carrier Gas Helium[2][5]
Flow Rate 1.2 - 1.4 mL/min (constant flow)[1][2]
Inlet Temperature 170 - 200°C[1][2]
Injection Volume 1.0 µL[2]
Injection Mode Splitless or Split (e.g., 1:10)[2]
Oven Program Initial: 40-60°C, hold for 3-5 minRamp: 25-30°C/min to 250°CFinal Hold: 5-10.5 min at 250°C[1][2]
MS System Agilent 5977A or equivalent[2]
Ionization Mode Electron Ionization (EI)[2]
Ion Source Temp. 200 - 230°C[1][2][5]
Quadrupole Temp. 150°C[2]
Acquisition Mode Selected Ion Monitoring (SIM)[2][5]
Solvent Delay ~7 minutes[2]
Monitored Ions To be determined based on the mass spectrum of this compound. Likely quantifier and qualifier ions would be selected from its fragmentation pattern.
Dwell Time 100 ms[2]
Data Analysis and Quantification

Signaling Pathway for Quantification

Quantification Logic Figure 2: Logical flow for quantitative analysis. cluster_0 Calibration cluster_1 Sample Analysis A Inject Standard Solutions B Generate Calibration Curve (Peak Area vs. Concentration) A->B C Determine R² Value B->C F Calculate Concentration in Sample using Calibration Curve B->F D Inject Sample Solution E Integrate Peak Area of Analyte D->E E->F

Caption: Logical flow for quantitative analysis.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the this compound working standards.

  • Linearity: The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.[2]

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculation: Calculate the final concentration in the original sample (e.g., in ppm) using the following formula:

    Concentration (ppm) = (Concentration from curve (µg/mL) * Dilution Volume (mL)) / Sample Weight (g)

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of methanesulfonate esters by GC-MS, which are expected to be similar for this compound.

Parameter Typical Value Reference
Linearity (R²) > 0.999[5]
LOD 0.12 ppm[5]
LOQ 0.37 ppm[5]
Accuracy (% Recovery) 78 - 108%[2]
Precision (%RSD) < 15%[1]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.[5]

Conclusion

The GC-MS method outlined in this application note provides a robust and sensitive approach for the quantitative determination of this compound. The use of Selected Ion Monitoring (SIM) mode ensures high selectivity and allows for detection at trace levels, which is critical for applications in pharmaceutical development and quality control. The provided protocols and performance data serve as a comprehensive guide for researchers to implement this method effectively in their laboratories.

References

Application Notes and Protocols for Methyl-D3 Methanesulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl-D3 methanesulfonate (MMS-d3) as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). These guidelines are intended for professionals in research, and drug development for the accurate quantification of methyl methanesulfonate (MMS), a potential genotoxic impurity (PGI).

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, accuracy and precision are critical. Deuterated internal standards are considered the gold standard for quantification because their physicochemical properties are nearly identical to the analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[1] this compound, with three deuterium atoms replacing hydrogen atoms on the methyl group, provides a sufficient mass shift for distinction from the unlabeled MMS in a mass spectrometer.

Typical Working Concentration of this compound

The optimal working concentration of an internal standard is dependent on the specific analytical method and the expected concentration range of the analyte in the samples. A general best practice is to maintain the internal standard concentration in the mid-range of the analyte's calibration curve. This ensures a consistent and robust signal for reliable quantification.

Based on published analytical methods for the determination of methyl methanesulfonate as a genotoxic impurity, a typical working concentration for this compound as an internal standard is in the ng/mL range .

Table 1: Example Working Concentrations of Internal Standards in Similar Applications

ApplicationInternal StandardStock Solution ConcentrationWorking Solution ConcentrationReference
Analysis of Nitrosamine ImpuritiesNDMA-d6 and NDEA-d10500 ng/mL20 ng/mL[2]
Analysis of RifampicinNot Specified400 ng/mL (in final sample)-[2]

Note: The final concentration of the internal standard in the prepared sample should be consistent across all calibration standards, quality control samples, and unknown samples.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (certified reference material)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Class A volumetric flasks

  • Calibrated pipettes

Protocol:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of this compound.

    • Dissolve it in a known volume of methanol in a volumetric flask.

    • Ensure complete dissolution by vortexing or sonication.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Intermediate Stock Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the primary stock solution with methanol or acetonitrile to achieve the desired intermediate concentration.

  • Internal Standard Working Solution (e.g., 50 ng/mL):

    • Dilute the intermediate stock solution with the appropriate solvent (compatible with the initial mobile phase) to the final working concentration. This concentration should be chosen to provide a response that is within the linear range of the instrument and comparable to the expected analyte response.

Sample Preparation for LC-MS Analysis

Objective: To extract the analyte from the sample matrix and add the internal standard for quantification. This protocol is a general example for a plasma sample and should be optimized for the specific matrix.

Materials:

  • Plasma samples (or other biological matrix)

  • This compound internal standard working solution

  • Acetonitrile with 1% formic acid (protein precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the plasma sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the this compound working solution.

  • Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect the analyte and internal standard.

Table 2: Example LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Agilent Poroshell EC-C18)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.[1]
Flow Rate0.2 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be optimized for both methyl methanesulfonate and this compound.
Ion Spray Voltage~5500 V
Source Temperature~250°C

Data Analysis and Quantification

The concentration of methyl methanesulfonate in the unknown samples is determined by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve. The coefficient of determination (r²) for the calibration curve should be ≥ 0.99.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_quant Quantification stock Primary Stock Solution (IS) working Working Solution (IS) stock->working Dilution spike Spike with IS working->spike sample Sample Aliquot sample->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data ratio Peak Area Ratio (Analyte/IS) data->ratio cal_curve Calibration Curve ratio->cal_curve concentration Concentration Determination cal_curve->concentration

Caption: Experimental workflow for quantitative analysis using an internal standard.

Methyl methanesulfonate is a known DNA alkylating agent. Its genotoxicity stems from its ability to transfer a methyl group to DNA bases, leading to DNA damage. This damage, if not repaired, can lead to mutations and potentially cancer.

dna_damage_pathway MMS Methyl Methanesulfonate (MMS) DNA DNA MMS->DNA Alkylation Alkylated_DNA Alkylated DNA (DNA Adducts) DDR DNA Damage Response (DDR) Activation Alkylated_DNA->DDR Mutation Mutation Alkylated_DNA->Mutation If unrepaired Repair DNA Repair Mechanisms DDR->Repair Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Simplified pathway of MMS-induced DNA damage.

References

Application Notes and Protocols for Methyl-D3 Methanesulfonate in DNA Damage and Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D3 methanesulfonate (D3-MMS) is a deuterated analog of the well-characterized DNA alkylating agent, methyl methanesulfonate (MMS). Like its non-deuterated counterpart, D3-MMS is a potent inducer of DNA damage and is a valuable tool for studying the cellular mechanisms of DNA repair, cell cycle checkpoints, and apoptosis. The incorporation of deuterium provides a stable isotopic label, making D3-MMS particularly useful for mass spectrometry-based applications, such as adductomics, to trace and quantify DNA alkylation products with high specificity.[1][2] This allows for the precise differentiation between exogenously introduced methyl adducts and endogenous DNA methylation.[2]

These application notes provide an overview of the utility of D3-MMS in DNA damage and repair studies and offer detailed protocols for key experimental assays to assess its effects.

Mechanism of Action

D3-MMS, like MMS, is an Sngcontent-ng-c4139270029="" class="ng-star-inserted">N2 type methylating agent that covalently attaches a deuterated methyl group (CD3) to nucleophilic sites on DNA bases.[3] The primary targets for methylation are the N7 position of guanine (7-methylguanine) and the N3 position of adenine (3-methyladenine).[3][4] These lesions can block DNA replication and transcription, leading to replication stress, the formation of single-strand breaks (SSBs), and, subsequently, double-strand breaks (DSBs) if not properly repaired.[3] The cellular response to D3-MMS-induced damage involves a complex network of DNA repair pathways, primarily Base Excision Repair (BER), and signaling cascades that activate cell cycle checkpoints and can ultimately lead to cell death.

Applications in DNA Damage and Repair Studies

  • Induction of DNA Alkylation Damage: D3-MMS serves as a reliable tool to introduce controlled levels of DNA methylation damage in cellular and in vitro models.

  • Stable Isotope Labeling for Mass Spectrometry: The deuterium label enables the use of D3-MMS in "adductomics" studies to identify and quantify specific DNA adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][5][6] This is crucial for distinguishing D3-MMS-induced adducts from the background of endogenous DNA methylation.[2]

  • Investigation of DNA Repair Pathways: By inducing specific types of DNA lesions, D3-MMS is instrumental in elucidating the mechanisms of various DNA repair pathways, particularly Base Excision Repair (BER).[7][8][9][10][11]

  • Cell Cycle Checkpoint Analysis: The cellular response to D3-MMS-induced DNA damage involves the activation of key checkpoint kinases such as ATR and Chk1, making it a useful compound for studying these signaling pathways.[12][13][14][15][16][17]

  • Screening for Novel Therapeutics: D3-MMS can be used in high-throughput screening assays to identify novel compounds that modulate the DNA damage response or sensitize cancer cells to alkylating agents.

Quantitative Data Presentation

Table 1: Dose-Response of MMS on DNA Damage in Allium cepa Root Cells (Comet Assay)

MMS Concentration (µM)% Tail DNA (Mean)Olive Tail Moment (Mean)
0 (Control)3.70.68
5031.715.23
10048.328.76
25059.845.98
50065.862.45
100067.678.91
200078.4105.67
400091.7130.29

Data adapted from a study by Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay.[4]

Table 2: Time-Course of γ-H2AX Foci Formation After MMS Treatment

Time Post-MMS TreatmentMean γ-H2AX Foci per Cell (Relative to Control)
0 hr (Control)1.0
2 hr3.5
4 hr6.8
8 hr12.2
12 hr9.5
24 hr2.1

Representative data based on typical cellular responses to alkylating agents, with peak formation around 8 hours and subsequent decline as DNA repair occurs.[18][19]

Table 3: Cell Viability (IC50) of MMS in Various Cancer Cell Lines

Cell LineTreatment DurationIC50 (mM)
HeLa (Cervical Cancer)24 hr~0.5 - 1.0
A549 (Lung Cancer)48 hr~0.2 - 0.5
MCF7 (Breast Cancer)72 hr~0.1 - 0.3

IC50 values for MMS can vary significantly depending on the cell line, treatment duration, and assay method. These are approximate ranges based on published literature.

Experimental Protocols

Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks

This protocol is adapted for the detection of single-strand breaks and alkali-labile sites induced by D3-MMS.

Materials:

  • D3-MMS

  • Cell culture medium

  • Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Comet slides or pre-coated microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of D3-MMS in serum-free medium for a specified time (e.g., 1-2 hours).

    • Include a negative (vehicle) control.

    • Wash cells twice with ice-cold PBS.

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of molten LMA (at 37°C).

    • Quickly pipette 75 µL of the mixture onto a pre-coated slide with NMA and spread evenly.

    • Allow the agarose to solidify at 4°C for 10-15 minutes.

  • Lysis:

    • Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at ~1 V/cm and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and neutralize them by washing three times for 5 minutes each with neutralization buffer.

    • Stain the slides with a suitable DNA dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using comet scoring software to determine parameters like % tail DNA and tail moment.

Protocol 2: Immunofluorescence Staining for γ-H2AX Foci

This protocol details the detection of γ-H2AX foci, a marker for DNA double-strand breaks.

Materials:

  • D3-MMS

  • Cells grown on coverslips in a multi-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with D3-MMS at desired concentrations and for various time points.

    • Wash cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • D3-MMS

  • Cells

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a serial dilution of D3-MMS for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

MMS_DNA_Damage_Response cluster_damage DNA Damage Induction cluster_repair Base Excision Repair (BER) cluster_signaling Replication Stress & Checkpoint Activation cluster_outcome Cellular Outcomes D3_MMS This compound (D3-MMS) DNA_Alkylation DNA Alkylation (7-meG, 3-meA) D3_MMS->DNA_Alkylation Glycosylase DNA Glycosylase DNA_Alkylation->Glycosylase Replication_Fork_Stalling Replication Fork Stalling DNA_Alkylation->Replication_Fork_Stalling AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 SSB Single-Strand Break (SSB) APE1->SSB SSB->Replication_Fork_Stalling ATR ATR Kinase Replication_Fork_Stalling->ATR DSB Double-Strand Break (DSB) Replication_Fork_Stalling->DSB Chk1 Chk1 Kinase ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prolonged arrest gamma_H2AX γ-H2AX Formation DSB->gamma_H2AX

Caption: MMS-induced DNA damage response pathway.

Experimental_Workflow cluster_assays 3. Endpoint Assays Cell_Culture 1. Cell Culture D3_MMS_Treatment 2. D3-MMS Treatment (Dose-Response & Time-Course) Cell_Culture->D3_MMS_Treatment Comet_Assay Comet Assay (DNA Strand Breaks) D3_MMS_Treatment->Comet_Assay gH2AX_Staining γ-H2AX Staining (Double-Strand Breaks) D3_MMS_Treatment->gH2AX_Staining MTT_Assay Cell Viability Assay (e.g., MTT) D3_MMS_Treatment->MTT_Assay Data_Analysis 4. Data Acquisition & Analysis Comet_Assay->Data_Analysis gH2AX_Staining->Data_Analysis MTT_Assay->Data_Analysis

Caption: General experimental workflow.

Adductomics_Workflow Cell_Treatment 1. Treat Cells with D3-MMS DNA_Extraction 2. Genomic DNA Extraction Cell_Treatment->DNA_Extraction DNA_Hydrolysis 3. Enzymatic Hydrolysis to Nucleosides DNA_Extraction->DNA_Hydrolysis LC_MS 4. LC-MS/MS Analysis DNA_Hydrolysis->LC_MS Data_Analysis 5. Identify and Quantify D3-Methyl Adducts LC_MS->Data_Analysis

Caption: D3-MMS adductomics workflow.

References

Application of Methyl-D3 Methanesulfonate in Pharmaceutical Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of pharmaceutical development and manufacturing, ensuring the safety and purity of active pharmaceutical ingredients (APIs) and drug products is paramount. A significant concern is the presence of genotoxic impurities (GTIs), which are compounds that can damage DNA and potentially cause cancer even at very low levels. Methyl methanesulfonate (MMS) is a well-known potential GTI that can form during the synthesis of APIs, particularly those involving methanesulfonic acid. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent limits for GTIs, often at the level of parts per million (ppm), necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1][2][3][4][5]

Methyl-D3 methanesulfonate, a deuterated and stable isotope-labeled (SIL) analogue of MMS, serves as an invaluable tool in the analytical chemist's arsenal for tackling this challenge. Its primary application is as an internal standard in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL internal standard is considered the gold standard for quantitative analysis as it closely mimics the behavior of the target analyte throughout the entire analytical process, from sample preparation to detection.[6][7] This approach significantly improves the accuracy and precision of the results by compensating for variations in extraction recovery, matrix effects, and instrument response.[7]

This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative analysis of methyl methanesulfonate in pharmaceutical samples.

Principle of Isotope Dilution Mass Spectrometry with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This compound, being chemically identical to MMS, co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference between deuterium and hydrogen, it is readily distinguishable from the native MMS by the mass spectrometer.

By measuring the ratio of the mass spectrometric response of the analyte (MMS) to that of the SIL internal standard (this compound), precise quantification can be achieved, even in complex matrices.

G Analyte MMS (Analyte) IS Methyl-D3-MMS (IS) Analyte->IS Same chemical behavior, different mass Prep Sample Preparation (Extraction, etc.) Analyte->Prep IS->Prep Chrom Chromatography (GC or LC) Prep->Chrom MS Mass Spectrometry (Detection) Chrom->MS Ratio Ratio of Analyte/IS Signal MS->Ratio Quant Accurate Quantification Ratio->Quant G Sample Pharmaceutical Sample (API or Drug Product) Spike Spike with known amount of This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spike->Extraction Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification Report Final Report Quantification->Report

References

Application Note: Quantification of Methyl-D3 Methanesulfonate for Genotoxic Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl methanesulfonate (MMS) is an alkylating agent and a known genotoxic impurity (GTI) that can be formed during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid or its salts are used.[1][2] Due to its potential carcinogenic risk, regulatory bodies such as the FDA and EMA, guided by the ICH M7 guideline, mandate strict control of such impurities in pharmaceutical products.[3][4][5][6] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is generally set at 1.5 µ g/day for lifetime exposure, necessitating highly sensitive analytical methods for their quantification at trace levels (ppm or ppb).[1][7][8]

Methyl-D3 methanesulfonate (MMS-d3) is the deuterated analog of MMS and is commonly used as an internal standard (IS) in quantitative analytical methods to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the sample preparation and quantification of MMS-d3, which is integral to the accurate analysis of the genotoxic impurity, methyl methanesulfonate, in pharmaceutical matrices.

Analytical Strategies

The primary analytical techniques for the quantification of alkyl sulfonates like MMS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] The choice between these methods often depends on the volatility of the analyte and the complexity of the sample matrix.

  • GC-MS: Suitable for volatile and semi-volatile compounds. Headspace GC-MS is often employed to minimize matrix interference.[8][9]

  • LC-MS/MS: Offers high sensitivity and specificity, particularly for less volatile compounds or when derivatization is not desirable.[10]

Experimental Workflow

The general workflow for the quantification of MMS using MMS-d3 as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API or Drug Product Spike Spike with MMS-d3 (IS) Sample->Spike Dissolve Dissolve in appropriate solvent Spike->Dissolve Extract Liquid-Liquid Extraction (optional) Dissolve->Extract Derivatize Derivatization (optional) Extract->Derivatize Filter Filter Derivatize->Filter Inject Inject into GC-MS or LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM/SIM) Separate->Detect Integrate Integrate Peak Areas (MMS & MMS-d3) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify MMS Concentration Calibrate->Quantify

Figure 1. General experimental workflow for MMS quantification using MMS-d3.

Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction for GC-MS/MS Analysis

This protocol is adapted for the analysis of alkyl mesylates in an active pharmaceutical ingredient.[11]

1. Materials and Reagents:

  • This compound (MMS-d3)

  • Methyl methanesulfonate (MMS)

  • Dichloromethane (DCM)

  • Deionized Water

  • API sample

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution (MMS-d3): Prepare a stock solution of MMS-d3 in a suitable solvent (e.g., DCM) at a concentration of 50 ng/mL.

  • MMS Standard Stock Solution: Prepare a stock solution of MMS in the same solvent at a concentration of 50 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the MMS stock solution and adding a constant amount of the MMS-d3 internal standard solution to each.

  • Extraction Solvent: Dichloromethane containing the internal standard at the desired concentration (e.g., 40 ng/mL).

3. Sample Preparation Procedure:

  • Weigh approximately 100 mg of the API sample into a centrifuge tube.

  • Add 0.5 mL of deionized water to dissolve the sample.

  • Spike the aqueous solution with a known amount of the MMS-d3 internal standard stock solution.

  • Add 1 mL of the extraction solvent (DCM).

  • Vortex the mixture for 30 seconds to facilitate extraction.

  • Allow the layers to separate. Centrifugation can be used to aid separation.

  • Carefully collect the lower organic layer (DCM) for analysis.

4. GC-MS/MS Analysis:

  • Inject the prepared sample into the GC-MS/MS system.

  • Use a suitable capillary column, such as a DB-624.

  • Employ an appropriate temperature program for the separation of MMS and MMS-d3.

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for sensitive and selective detection.

Protocol 2: Sample Preparation by Direct Dissolution for LC-MS/MS Analysis

This protocol is suitable for APIs that are soluble in the mobile phase and for methods aiming for high throughput.[10]

1. Materials and Reagents:

  • This compound (MMS-d3)

  • Methyl methanesulfonate (MMS)

  • Acetonitrile (ACN)

  • Deionized Water

  • Formic Acid (optional, for mobile phase modification)

  • API sample

  • Syringe filters (e.g., 0.22 µm)

2. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution (MMS-d3): Prepare a stock solution of MMS-d3 in acetonitrile.

  • MMS Standard Stock Solution: Prepare a stock solution of MMS in acetonitrile.

  • Mobile Phase: A suitable mixture of water and acetonitrile, potentially with a modifier like formic acid.

  • Diluent: The initial mobile phase composition is often a suitable diluent.

  • Calibration Standards: Prepare a series of calibration standards in the diluent, each containing a constant concentration of the MMS-d3 internal standard.

3. Sample Preparation Procedure:

  • Accurately weigh a suitable amount of the API sample into a volumetric flask.

  • Add a known amount of the MMS-d3 internal standard stock solution.

  • Dissolve and dilute to the mark with the diluent.

  • If necessary, sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

4. LC-MS/MS Analysis:

  • Inject the filtered sample solution into the LC-MS/MS system.

  • Use a C18 reverse-phase column for separation.[10]

  • Employ a gradient elution program with a mobile phase consisting of water and acetonitrile.

  • Set the mass spectrometer with an electrospray ionization (ESI) source to operate in MRM mode.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of methyl methanesulfonate, which are indicative of the performance expected when using MMS-d3 as an internal standard.

Table 1: GC-MS/MS Method Performance

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Isopropyl Methanesulfonate (IMS)Reference
LOD 0.12 ppm0.13 ppm0.11 ppm
LOQ 0.37 ppm0.38 ppm0.34 ppm
Linearity Range 0.7 - 2.1 ppm0.7 - 2.1 ppm0.7 - 2.1 ppm
Correlation Coefficient (r²) >0.999>0.999>0.999
Recovery 91.77 - 97.65%91.77 - 97.65%91.77 - 97.65%[11]

Table 2: LC-MS/MS Method Performance

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)Reference
LOD 0.3 µg/g0.3 µg/g[10]
LOQ 0.4 µg/g0.4 µg/g[10]
Linearity Range 0.0025 - 0.3 µg/mL0.0025 - 0.3 µg/mL[10]
Correlation Coefficient (r²) >0.999>0.999[10]
Recovery 80 - 120%80 - 120%[10]

Derivatization as an Alternative Sample Preparation Step

For certain applications, particularly when using HPLC-UV detection, derivatization can be employed to enhance sensitivity.[2][12] While less common for the highly sensitive MS detection methods, it remains a viable strategy.

Derivatization cluster_der Derivatization Workflow Sample Sample containing MMS and MMS-d3 Reagent Add Derivatizing Reagent (e.g., Sodium dibenzyldithiocarbamate) Sample->Reagent React Incubate under optimal conditions (pH, Temp, Time) Reagent->React Quench Quench Reaction (if necessary) React->Quench Analyze Analyze by HPLC-UV or LC-MS Quench->Analyze

Figure 2. Derivatization workflow for alkyl methanesulfonates.

A study by Zhang et al. (2022) demonstrated the use of sodium dibenzyldithiocarbamate as a derivatizing agent for MMS and EMS, allowing for sensitive detection by HPLC-UV.[2][12] This approach involves reacting the sample with the derivatizing reagent under optimized conditions of pH, temperature, and time.

Conclusion

The quantification of genotoxic impurities such as methyl methanesulfonate is a critical aspect of pharmaceutical quality control. The use of a deuterated internal standard like this compound is essential for achieving accurate and reliable results. The sample preparation protocols outlined, whether involving liquid-liquid extraction for GC-MS/MS or direct dissolution for LC-MS/MS, provide robust methods for the analysis of MMS in pharmaceutical ingredients. The choice of method will depend on the specific properties of the API and the available instrumentation. Method validation should always be performed according to ICH guidelines to ensure the method is fit for its intended purpose.

References

Application Notes and Protocols for the Use of Methyl-D3 Methanesulfonate in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS) is a potent alkylating agent and a suspected carcinogen that can be present in the environment as a contaminant from industrial processes or as a degradation product of other chemicals. Due to its genotoxic nature, it is crucial to have sensitive and accurate analytical methods for its detection and quantification in various environmental matrices. The use of a stable isotope-labeled internal standard, such as Methyl-D3 methanesulfonate, is essential for robust and reliable quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[1]

These application notes provide detailed protocols for the analysis of methyl methanesulfonate in water and soil samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis.[2] It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure.[3] The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample processing.[2][3]

Application 1: Analysis of Methyl Methanesulfonate in Water Samples by GC-MS

This protocol describes a method for the determination of methyl methanesulfonate in water samples using liquid-liquid extraction followed by GC-MS analysis, with this compound as an internal standard. This method is adapted from general principles for the analysis of semivolatile organic compounds in water.[3]

Experimental Protocol

1. Reagents and Materials

  • Methyl methanesulfonate (MMS), analytical standard

  • This compound (MMS-d3), as internal standard

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous, analytical grade

  • Deionized water, high purity

  • Sample collection bottles, amber glass, with PTFE-lined caps

  • Separatory funnels, 2 L

  • Concentrator tubes and Kuderna-Danish (K-D) apparatus

  • GC-MS system with a capillary column (e.g., DB-5ms or equivalent)

2. Sample Preparation and Extraction

  • Collect water samples in 1 L amber glass bottles and store at 4°C until analysis.

  • Allow samples to come to room temperature.

  • Spike each 1 L sample with a known amount of this compound internal standard solution (e.g., 100 ng).

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

  • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

3. GC-MS Analysis

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • MMS (Analyte): Quantitation ion m/z 95, Qualifier ions m/z 79, 110

      • MMS-d3 (Internal Standard): Quantitation ion m/z 98, Qualifier ion m/z 82

4. Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing standards of known concentrations with a constant amount of the internal standard.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Linearity Range 0.2 - 20 µg/L (R² > 0.995)
Recovery 85 - 110%
Precision (%RSD) < 15%

Note: These values are typical and may vary depending on the specific instrument and matrix.

Application 2: Analysis of Methyl Methanesulfonate in Soil and Sediment Samples by LC-MS/MS

This protocol outlines a method for the determination of methyl methanesulfonate in soil and sediment samples using solvent extraction, solid-phase extraction (SPE) cleanup, and LC-MS/MS analysis with this compound as the internal standard.

Experimental Protocol

1. Reagents and Materials

  • Methyl methanesulfonate (MMS), analytical standard

  • This compound (MMS-d3), as internal standard

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Deionized water, high purity

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Extraction

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 ng).

  • Add 20 mL of acetonitrile to the tube.

  • Vortex for 1 minute, then sonicate for 15 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.

  • Evaporate the combined extract to approximately 2 mL under a gentle stream of nitrogen.

  • Add 18 mL of deionized water to the extract.

3. Solid-Phase Extraction (SPE) Cleanup

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 10 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • MMS (Analyte): Precursor ion m/z 111 -> Product ions m/z 95, 79

      • MMS-d3 (Internal Standard): Precursor ion m/z 114 -> Product ion m/z 98

5. Quantification

Similar to the GC-MS method, quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantification (LOQ) 0.3 ng/g
Linearity Range 0.5 - 50 ng/g (R² > 0.995)
Recovery 80 - 115%
Precision (%RSD) < 15%

Note: These values are typical and may vary depending on the specific instrument and matrix.

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_data Data Processing sample 1L Water Sample spike Spike with This compound sample->spike extract1 Extract with DCM (3x) spike->extract1 dry Dry with Na2SO4 extract1->dry concentrate Concentrate (K-D) dry->concentrate gcms GC-MS Analysis (SIM) concentrate->gcms quant Quantification using Isotope Dilution gcms->quant

Caption: Workflow for the analysis of Methyl Methanesulfonate in water samples.

experimental_workflow_soil cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 10g Soil Sample spike Spike with This compound sample->spike extract Extract with Acetonitrile spike->extract concentrate Concentrate Extract extract->concentrate spe Solid-Phase Extraction concentrate->spe evaporate Evaporate & Reconstitute spe->evaporate lcms LC-MS/MS Analysis (MRM) evaporate->lcms

Caption: Workflow for the analysis of Methyl Methanesulfonate in soil samples.

logical_relationship cluster_analyte Analyte & Standard cluster_process Analytical Process cluster_quantification Quantification Principle mms Methyl Methanesulfonate (Analyte) extraction Extraction & Cleanup mms->extraction mmsd3 This compound (Internal Standard) mmsd3->extraction analysis MS Detection extraction->analysis ratio Ratio of Analyte / Standard analysis->ratio correction Correction for Matrix Effects & Loss ratio->correction result Accurate Concentration correction->result

Caption: Principle of Isotope Dilution for accurate quantification.

References

Troubleshooting & Optimization

potential for isotopic exchange with Methyl-D3 methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl-D3 Methanesulfonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, focusing on the potential for isotopic exchange and related experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the in typical experimental conditions?

A1: The potential for isotopic exchange (deuterium for hydrogen) involving the deuterated methyl group of this compound is exceptionally low under typical laboratory conditions. The carbon-deuterium (C-D) bonds on the methyl group are not adjacent to a sufficiently acidic proton or a site that readily facilitates exchange with protic solvents like water or methanol.[1][2] The primary reactivity of this molecule is as a methylating agent, where the entire -CD₃ group is transferred.[2]

Q2: Why are the deuterium atoms in this compound considered stable?

A2: The stability of the deuterium labels in this compound stems from the nature of the C-D bond and the molecular structure. Unlike deuterium atoms on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, which are labile and can readily exchange with protons from solvents, the deuteriums in a methyl group are covalently bonded to carbon and are considered non-exchangeable.[2][3] For exchange to occur, a C-H (or C-D) bond would need to be broken, which is energetically unfavorable without a specific chemical mechanism, such as the formation of an enolate, which is not possible for this molecule.[4]

Q3: I am observing unexpected peaks in my mass spectrum (e.g., M-1, M-2) when using this compound. Is this due to H/D exchange?

A3: It is highly unlikely that these peaks are due to H/D exchange. The more probable causes are:

  • Incomplete Deuteration: The material may contain small amounts of less-deuterated species (CHD₂ or CH₂D) from the synthesis process. The isotopic purity of the standard should always be verified.[5]

  • Natural Isotopic Abundance: The presence of natural isotopes of other elements in the molecule, such as Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Sulfur-34 (³⁴S), will result in M+1 and M+2 peaks in the mass spectrum.[5]

  • In-source Fragmentation or Contamination: The observed peaks could be fragments of the parent molecule or impurities in the sample or instrument.

Q4: Under what extreme conditions could the isotopic stability of this compound be a concern?

A4: While stable under normal conditions, extreme pH (highly acidic or basic) combined with high temperatures over prolonged periods could theoretically create pathways for degradation or exchange, though this is not a typical concern for its intended applications. The molecule is known to hydrolyze in moist environments.[6] Users should always adhere to the storage and handling recommendations provided by the supplier, which typically involve storing the compound at room temperature away from light and moisture.[7]

Q5: How can I verify the isotopic purity and stability of my this compound standard?

A5: The isotopic purity and stability can be assessed using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HR-MS can determine the distribution of isotopologues and confirm the percentage of the desired D3 species.[5][8] To test for stability, you can incubate the compound in your experimental solvent system (e.g., mobile phase without analyte) for a set period under your experimental conditions and then re-analyze by MS or NMR to check for any change in the isotopic distribution.[5]

Data and Purity

The isotopic and chemical purity of this compound is critical for its use as an internal standard or tracer.[2] Below is a summary of typical purity specifications from commercial suppliers.

Table 1: Typical Supplier Specifications for this compound

SpecificationTypical ValueSource(s)
Isotopic Purity≥98 atom % D[7],[9],
Chemical Purity≥98%[7],[9]
Labeled CAS Number91419-94-2[7],[9],[10],[11],[12]
Unlabeled CAS Number66-27-3[7],[9],[10],[11]

Experimental Protocols

Protocol 1: Verification of Isotopic Purity by Mass Spectrometry

This protocol outlines the steps to confirm the initial isotopic purity of a this compound standard.

  • Standard Preparation: Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in a high-purity solvent such as acetonitrile.

  • Instrumentation Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving isotopologues. Infuse the sample directly or use a suitable chromatographic method.

  • Data Acquisition: Acquire a full-scan mass spectrum of the molecular ion region. Ensure sufficient signal intensity and resolution to clearly distinguish between the desired deuterated mass and any potential lower-mass species.

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the fully deuterated molecule (C₂D₃H₃O₃S).

    • Measure the relative intensities of any peaks corresponding to incompletely deuterated species (M-1, M-2, M-3).

    • Calculate the isotopic purity by comparing the intensity of the desired ion to the sum of all related isotopologue intensities.

Protocol 2: Assessment of Isotopic Stability in Solution

This protocol is designed to test whether isotopic exchange occurs under specific experimental conditions.

  • Sample Preparation:

    • "Time Zero" Sample: Prepare a solution of this compound at the working concentration in the intended experimental solvent (e.g., mobile phase, reaction buffer). Immediately analyze this sample via LC-MS.

    • Incubated Sample: Prepare an identical solution and incubate it under the exact conditions of the experiment (e.g., temperature, pH, duration).

  • LC-MS Analysis:

    • After the incubation period, analyze the incubated sample using the same LC-MS method as the "Time Zero" sample.

    • Monitor the ion chromatograms for the mass of this compound and any potential exchange products (e.g., M-1, M-2).

  • Evaluation:

    • Compare the mass spectra of the "Time Zero" and incubated samples.

    • A significant increase in the relative abundance of lower mass ions in the incubated sample compared to the "Time Zero" sample would suggest isotopic exchange. A stable ratio indicates no exchange has occurred.

Visualizations

Caption: Structure of this compound highlighting stable C-D bonds.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_t0 Prepare 'Time Zero' sample in experimental solvent analyze_t0 Analyze 'Time Zero' sample immediately by LC-MS prep_t0->analyze_t0 prep_incub Prepare identical sample for incubation incubate Incubate sample under experimental conditions (time, temp, pH) prep_incub->incubate compare Compare mass spectra of both samples analyze_t0->compare analyze_incub Analyze incubated sample by LC-MS incubate->analyze_incub analyze_incub->compare conclusion Conclusion: Isotopic Stability Confirmed compare->conclusion No significant change in isotopic profile

Caption: Experimental workflow for assessing the isotopic stability of a standard.

start Unexpected peaks observed in mass spectrum q1 Is isotopic purity confirmed by supplier CoA or internal analysis? start->q1 a1_yes Action: Analyze spectrum for natural isotope patterns (¹³C, ³⁴S, ¹⁸O) q1->a1_yes Yes a1_no Action: Verify isotopic purity using HR-MS (Protocol 1) q1->a1_no No q2 Do peaks match expected natural isotope abundances? a1_yes->q2 a1_no->q1 Re-evaluate after testing a2_yes Conclusion: Peaks are likely due to natural isotopes. No exchange indicated. q2->a2_yes Yes a2_no Action: Check for potential sample contamination or in-source fragmentation. q2->a2_no No q3 Is compound used under extreme pH or temperature? a2_no->q3 a3_no Conclusion: Isotopic exchange is highly improbable. q3->a3_no No a3_yes Action: Perform stability test (Protocol 2) to confirm if exchange is occurring. q3->a3_yes Yes

Caption: Troubleshooting guide for unexpected mass spectrometry results.

References

Technical Support Center: Stability of Methyl-D3 Methanesulfonate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl-D3 methanesulfonate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The methanesulfonate ester undergoes cleavage to form methanesulfonic acid and deuterated methanol (Methanol-D3). This reaction is the principal reason for the limited stability of the compound in aqueous environments.

Q2: How stable is this compound in an aqueous solution at room temperature?

A2: this compound is expected to have similar stability to its non-deuterated counterpart, methyl methanesulfonate (MMS). MMS is known to hydrolyze in moist environments, with a reported half-life of 4.56 hours at 25°C.[1] Therefore, aqueous solutions of this compound should be prepared fresh and used promptly.

Q3: Does the pH of the aqueous solution affect the stability of this compound?

A3: Yes, the pH of the solution can influence the rate of hydrolysis, although the effect may not be linear across the entire pH range. Generally, the hydrolysis of sulfonate esters can be influenced by both acidic and basic conditions. One study on a similar methanesulfonate ester indicated that the hydrolysis rate is largely dominated by the water rate between pH 7 and 10, suggesting minimal impact of pH within this range.[2] However, under strongly acidic or alkaline conditions, the degradation rate is expected to increase. It is crucial to control the pH of your experimental solutions to ensure reproducibility.

Q4: Are there any specific storage recommendations for aqueous solutions of this compound?

A4: Given its limited stability in water, it is recommended to prepare aqueous solutions of this compound immediately before use. If short-term storage is unavoidable, solutions should be kept on ice to minimize hydrolysis. For long-term storage, the compound should be stored in its neat form at room temperature, protected from light and moisture.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the aqueous stock solution.Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution must be used for a short period, keep it refrigerated or on ice and use it within a few hours.
Lower than expected concentration of this compound in my sample. Hydrolysis has occurred due to prolonged exposure to aqueous media, elevated temperature, or non-neutral pH.Minimize the time the compound is in an aqueous solution. Ensure the pH of the solution is controlled and maintained at a neutral or slightly acidic pH if possible. Avoid high temperatures during sample preparation and handling.
Appearance of unexpected peaks in my chromatogram. These may be degradation products, namely methanesulfonic acid and methanol-D3.Use a stability-indicating analytical method, such as the HPLC method detailed in the experimental protocols section, to separate the parent compound from its degradation products.
Variability between different batches of aqueous solutions. Inconsistent pH of the water or buffer used.Always use freshly prepared, high-purity water or a well-defined buffer system for preparing your solutions. Measure and record the pH of each solution.

Quantitative Stability Data

The stability of this compound is expected to be comparable to that of methyl methanesulfonate. The following table summarizes the available quantitative data for methyl methanesulfonate in aqueous solutions.

pHTemperature (°C)Half-life (t½)Reference
Not specified (moist environment)254.56 hours[1]
Not specified2077 hours[4]
Not specifiedNot specified9.66 hours[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation profile of this compound.[5][6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile or N,N-dimethylacetamide at a concentration of approximately 1 mg/mL.[8]

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 30 minutes.[5]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 30 minutes.[5]

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for 7 days.

  • Thermal Degradation: Expose the solid compound to 80°C for a specified period. Also, expose the stock solution to 60°C.

  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Determine the percentage of degradation. A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[8]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. A derivatization step is often required as methanesulfonates lack a strong UV chromophore.[9]

1. Derivatization (Example):

  • To a known volume of the sample solution, add a solution of a suitable derivatizing agent (e.g., N,N-diethyldithiocarbamate).[9]

  • Add a basic solution (e.g., 10.0 mol/L NaOH) to adjust the pH.[9]

  • Heat the mixture (e.g., at 80°C for 1 hour) to complete the reaction.[9]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at a wavelength appropriate for the derivatized product (e.g., 277 nm for N,N-diethyldithiocarbamate derivative).[9]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products MMS_D3 Methyl-D3 methanesulfonate Products MMS_D3->Products H2O H₂O H2O->Products MSA Methanesulfonic acid Products->MSA MeOH_D3 Methanol-D3 Products->MeOH_D3

Hydrolysis of this compound.

Experimental_Workflow start Start: Prepare Aqueous Solution of Methyl-D3 Methanesulfonate incubate Incubate under Controlled Conditions (pH, Temperature) start->incubate sample Withdraw Aliquots at Defined Time Points incubate->sample prepare_sample Prepare Sample for Analysis (e.g., Dilution, Derivatization) sample->prepare_sample analyze Analyze by Stability- Indicating HPLC Method prepare_sample->analyze data Quantify Remaining This compound analyze->data end End: Determine Degradation Rate data->end

Workflow for Aqueous Stability Study.

References

Technical Support Center: Optimizing Methyl-D3 Methanesulfonate Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Methyl-D3 methanesulfonate as an internal standard (IS) in your quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for my this compound internal standard?

A1: There is no single ideal concentration, as it is application-dependent. However, a common starting point is a concentration that yields a signal intensity approximately 50% of the highest calibration standard for the analyte.[1] In situations where significant matrix effects are anticipated, a concentration that is 1/3 to 1/2 of the upper limit of quantification (ULOQ) for the analyte is often recommended.[2]

Q2: Why is it crucial to use a stable isotope-labeled (SIL) internal standard like this compound?

A2: SIL internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because this compound is chemically almost identical to the unlabeled methyl methanesulfonate, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][3]

Q3: How many deuterium atoms are sufficient for an internal standard?

A3: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to avoid isotopic overlap. Therefore, an internal standard with three or more deuterium atoms, such as this compound, is preferable. This minimizes the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.

Q4: Can I use one deuterated internal standard for multiple analytes?

A4: While technically possible, it is not recommended for achieving the highest accuracy. The best practice is to use a specific, co-eluting, isotopically labeled internal standard for each analyte being quantified.

Troubleshooting Guide

This section addresses common issues encountered when optimizing and using this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor or No Signal from Internal Standard 1. Incorrect Concentration: The working solution may be too dilute or too concentrated. 2. Degradation: The internal standard may have degraded due to improper storage or handling. 3. Inefficient Ionization: Mass spectrometer source parameters may not be optimal for the internal standard.[1] 4. Instrument Malfunction: The instrument may require tuning or calibration.[1]1. Verify Concentration: Prepare fresh dilutions from the stock solution and re-verify the concentration. 2. Check Stability: Prepare a fresh stock solution from a new vial of the internal standard. Ensure proper storage conditions (e.g., temperature, light protection). 3. Optimize Source Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and temperature. 4. Instrument Maintenance: Perform routine tuning and calibration of the mass spectrometer.
Inconsistent Internal Standard Response Across Samples 1. Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, affecting the internal standard's signal variability.[4] 2. Variable Recovery: The efficiency of the sample extraction process may differ between samples. 3. Inconsistent Pipetting: Inaccurate addition of the internal standard to each sample.1. Evaluate Matrix Effects: Perform a post-extraction addition experiment with at least six different lots of the biological matrix to assess the variability of the matrix effect.[4] 2. Optimize Sample Preparation: Refine the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to improve consistency. 3. Automate or Verify Pipetting: Use automated liquid handlers for precise addition of the internal standard or verify manual pipetting accuracy.
Internal Standard Peak Elutes at a Different Retention Time than the Analyte Isotope Effect: The presence of deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.Adjust Chromatography: Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column temperature) to achieve co-elution of the analyte and internal standard. Even a small separation can expose them to different matrix components, leading to differential matrix effects.[5]
Inaccurate Quantification (High or Low Bias) 1. Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled analyte. 2. Deuterium Exchange: The deuterium atoms may be exchanging with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.1. Verify Purity: Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte. If present, the contribution to the analyte signal should be corrected for.[5] 2. Assess Stability: Incubate the internal standard in the sample matrix under various conditions (e.g., different pH values, temperatures) and monitor for any decrease in the deuterated signal and increase in the unlabeled signal.[1]

Quantitative Data Summary

The optimal concentration of this compound will depend on the specific matrix and the expected concentration range of the analyte. The following table provides starting concentration ranges based on published methods for related compounds. These should be used as a guideline for initial experiments.

Biological Matrix Analyte Internal Standard IS Concentration Range Reference
Human PlasmaMethyl Methanesulfonate-0.0025 - 0.3 µg/mL (Analyte Range)[6]
Human UrineMethanesulfonamideEthanesulfonamide1 - 100 µg/mL (Analyte Range)[7][8]
Human PlasmaColistinPolymyxin B10.024 - 7.492 µg/mL (Analyte Range)[9]
Human UrineColistin MethanesulfonatePolymyxin B10.020 - 7.492 µg/mL (Analyte Range)[9]

Note: The concentration of the internal standard should be optimized to be within the linear dynamic range of the instrument and to provide a stable and reproducible signal across all samples.

Experimental Protocols

Protocol 1: Determination of Optimal Internal Standard Concentration

Objective: To determine the concentration of this compound that provides a consistent and optimal response across the calibration curve.

Methodology:

  • Prepare a series of internal standard working solutions at different concentrations (e.g., 1, 10, 50, 100, 500 ng/mL) in the appropriate solvent.

  • Prepare calibration standards for the analyte at concentrations spanning the expected analytical range.

  • Spike a constant volume of each internal standard working solution into a set of calibration standards.

  • Process and analyze the samples using the developed LC-MS/MS method.

  • Evaluate the response of the internal standard at each concentration across the calibration curve. The ideal concentration should yield a consistent peak area (or response) for the internal standard across all calibration points.

  • Assess the impact on the calibration curve. The chosen internal standard concentration should result in a linear and reproducible calibration curve for the analyte.

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the influence of the biological matrix on the ionization of this compound.

Methodology:

  • Obtain at least six different lots of blank biological matrix.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the optimized working concentration.

    • Set B (Post-Extraction Spike): Extract the blank matrix lots without the internal standard. After the final extraction step, spike the extracted matrix with this compound at the same concentration as in Set A.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each matrix lot:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • An MF value close to 1 indicates minimal matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15% for the matrix effect to be considered consistent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_is Prepare IS Working Solutions spike Spike IS into Calibration Standards prep_is->spike prep_cal Prepare Analyte Calibration Standards prep_cal->spike process Sample Processing (Extraction) spike->process analyze LC-MS/MS Analysis process->analyze eval_is Evaluate IS Response Consistency analyze->eval_is eval_cal Assess Calibration Curve Linearity analyze->eval_cal optimize Select Optimal IS Concentration eval_is->optimize eval_cal->optimize

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_workflow start Inconsistent IS Response? matrix_effects Evaluate Matrix Effects (Post-Extraction Spike) start->matrix_effects Yes end Proceed with Analysis start->end No acceptable Response Consistent? matrix_effects->acceptable chromatography Optimize Chromatography (Co-elution) sample_prep Improve Sample Cleanup chromatography->sample_prep purity_check Check IS Purity and Stability sample_prep->purity_check revalidate Re-validate Method revalidate->chromatography acceptable->revalidate No acceptable->end Yes purity_check->revalidate

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

Technical Support Center: Analysis of Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Methyl-D3 methanesulfonate. Our goal is to help you improve the signal-to-noise ratio (S/N) and achieve accurate, reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical for the analysis of this compound?

A1: The signal-to-noise ratio (S/N) is a crucial metric in analytical chemistry that compares the level of the desired signal (from this compound) to the level of background noise. A high S/N ratio is essential for trace-level analysis as it ensures that the detected signal is real and not a random fluctuation of the baseline. For potentially genotoxic impurities like methanesulfonates, achieving a low limit of detection (LOD) and limit of quantification (LOQ) is critical, which directly depends on a high S/N ratio.

Q2: What are the primary sources of a low S/N ratio in LC-MS/MS analysis of this compound?

A2: A low S/N ratio can stem from several factors, broadly categorized as follows:

  • High Background Noise : This can be caused by matrix effects from the sample, contaminated solvents or reagents, column bleed, or electronic noise from the detector. Insufficient sample cleanup is a common culprit.[1][2]

  • Low Signal Intensity : This may result from inefficient ionization of the analyte, poor fragmentation, suboptimal chromatographic conditions, low extraction recovery, or incorrect instrument parameters.[1][3]

  • Matrix Effects : Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a decreased or variable signal.[1][4]

Q3: How can I optimize my mass spectrometry (MS) parameters to improve sensitivity for this compound?

A3: Optimizing MS parameters is a critical step for enhancing the signal. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). Key parameters to optimize include:

  • Ion Source Parameters : Adjust the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the generation of the parent ion.[4]

  • Compound-Specific Parameters : Optimize the declustering potential (DP) to desolvate the parent ion and the collision energy (CE) to achieve efficient fragmentation into a specific product ion.[4] The collision cell exit potential (CXP) can also be fine-tuned.

  • Detector and Acquisition Settings : Ensure the detector voltage is appropriate and consider increasing the dwell time for the specific MRM transition of this compound to improve signal averaging.

Q4: Which sample preparation technique is most effective for improving the S/N ratio?

A4: The choice of sample preparation technique depends on the sample matrix and the required level of sensitivity.

  • Solid-Phase Extraction (SPE) : Generally considered highly effective for removing interferences from complex matrices, leading to a significant reduction in background noise and improved S/N.[1]

  • Liquid-Liquid Extraction (LLE) : A common technique for pre-concentration and removal of matrix components. However, it can be labor-intensive and prone to emulsion formation.[4]

  • Protein Precipitation (PPT) : A simpler and faster method, often used for plasma samples. While effective at removing proteins, it may not remove other matrix components that can cause ion suppression.[1]

Q5: Can derivatization improve the detection of this compound?

A5: Yes, derivatization can significantly improve the detectability of methanesulfonates, especially for methods using UV detection. By reacting the analyte with a derivatizing reagent, a new compound is formed with enhanced UV absorption or ionization efficiency.[5][6] For LC-MS/MS, while often not necessary due to the technique's inherent sensitivity, derivatization could be explored if extremely low detection limits are required or if ionization of the native compound is poor.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

A weak or absent signal can be a significant roadblock. This guide provides a systematic approach to diagnosing and resolving the issue.

LowSignal_Workflow start Start: Low/No Signal Detected check_ms 1. Verify MS System Performance - Check tuning and calibration. - Inspect spray needle and ion source. start->check_ms check_ms->start No, Fix & Retest check_lc 2. Verify LC System - Check mobile phase composition. - Confirm flow rate and pressure. - Inspect column for clogs. check_ms->check_lc MS OK? check_lc->start No, Fix & Retest check_sample 3. Evaluate Sample Preparation - Assess extraction recovery. - Check for analyte degradation. check_lc->check_sample LC OK? check_sample->start No, Re-prepare & Retest optimize_ms 4. Optimize MS Parameters - Adjust ion source settings. - Optimize DP and CE. check_sample->optimize_ms Sample Prep OK? resolve Signal Restored optimize_ms->resolve

Troubleshooting workflow for a low or absent signal.

Troubleshooting Steps:

  • Verify MS System Performance :

    • Tuning and Calibration : Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.

    • Ion Source Inspection : Check the spray needle for blockages or improper positioning.[3] Ensure the ion source is clean.

    • Direct Infusion : Infuse a standard solution of this compound directly into the mass spectrometer to confirm that the instrument can detect the analyte.

  • Verify LC System :

    • Mobile Phase : Confirm that the correct mobile phases have been prepared and that the lines are properly primed without air bubbles.[3]

    • Column and Flow : Ensure the correct column is installed and that the flow rate and system pressure are stable and within the expected range. A sudden drop in pressure could indicate a leak.[7]

    • Retention Time : If other compounds are visible, check if the retention time of this compound has shifted significantly due to changes in the mobile phase or column degradation.

  • Evaluate Sample Preparation :

    • Extraction Recovery : Determine the recovery of your sample preparation method by spiking a known amount of analyte into a blank matrix and comparing the response to a pure standard. Low recovery will lead to a poor signal.

    • Analyte Stability : Verify the stability of this compound in the sample matrix and during the extraction process.

Issue 2: High Background Noise

Excessive background noise can obscure the analyte peak, leading to a poor S/N ratio and inaccurate integration.

Troubleshooting Steps:

  • Isolate the Source of Noise :

    • Run a blank injection (mobile phase only) to see if the noise is coming from the LC system.

    • Inject a sample prepared with a blank matrix to determine the contribution of endogenous components.

  • Improve Sample Cleanup :

    • If the noise originates from the matrix, a more rigorous sample cleanup method is necessary. Solid-Phase Extraction (SPE) is often more effective at removing interferences than LLE or PPT.[1]

  • Check System Contamination :

    • Solvents and Additives : Use high-purity, LC-MS grade solvents and fresh additives (e.g., formic acid, ammonium formate).[8]

    • Injector and Column : Clean the injector port and use a guard column to protect the analytical column from contamination.[2][7]

    • Column Bleed : Ensure the column operating temperature does not exceed its recommended maximum, as this can lead to stationary phase bleed and a rising baseline.[2]

Data and Protocols

Table 1: Optimized LC-MS/MS Parameters for Methanesulfonate Analysis

This table provides a typical starting point for method development, based on published data for methyl methanesulfonate (MMS).[4] Parameters should be optimized for your specific instrument and deuterated analyte.

ParameterOptimized ValuePurpose
LC System
ColumnZorbax SB C18 (or equivalent)Provides good retention and peak shape for polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation.
Mobile Phase BAcetonitrileOrganic modifier for elution.
Flow Rate0.2 - 0.5 mL/minTypical flow rate for analytical LC-MS.
Column Temperature50 °CCan improve peak shape and reduce viscosity.
MS System
Ionization ModeESI PositiveMethanesulfonates readily form [M+H]+ ions.
Ion Spray Voltage5500 VOptimizes the formation of gas-phase ions.
Source Temperature250 °CAids in desolvation of the analyte.
MRM Transition (for MMS)m/z 110.9 > 78.8Precursor-to-product ion transition for quantification.
Declustering Potential (DP)45 VPrevents cluster formation and aids in ion desolvation.
Collision Energy (CE)25 VProvides energy for fragmentation of the precursor ion.
Collision Cell Exit Potential (CXP)15 VFocuses product ions towards the detector.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples to improve the S/N ratio for this compound analysis.

SPE_Workflow start Start: Plasma Sample step1 1. Pre-treatment Add internal standard and acidify (e.g., with formic acid). start->step1 step3 3. Sample Loading Load the pre-treated plasma sample onto the SPE cartridge. step1->step3 step2 2. SPE Cartridge Conditioning - Equilibrate with Methanol. - Equilibrate with Water. step4 4. Washing - Wash with an aqueous solution to remove polar interferences. - Wash with a weak organic solvent to remove non-polar interferences. step3->step4 step5 5. Elution Elute this compound with a strong organic solvent (e.g., Methanol or Acetonitrile). step4->step5 step6 6. Evaporation & Reconstitution - Evaporate eluate to dryness. - Reconstitute in mobile phase. step5->step6 end Analysis by LC-MS/MS step6->end

References

preventing back-exchange of deuterium in Methyl-D3 methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl-D3 Methanesulfonate (CD₃SO₃CH₃). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and use of this deuterated reagent, with a specific focus on preventing the back-exchange of deuterium to hydrogen. Maintaining the isotopic purity of this compound is critical for its application in quantitative analysis and mechanistic studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

Deuterium back-exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment.[1][3] For this compound, this means the deuterium atoms on the methyl group (CD₃) can be replaced with hydrogen atoms, forming CHD₂, CH₂D, or even CH₃ isotopologues. This compromises the isotopic purity of the reagent, which is critical for its use as an internal standard in mass spectrometry, as a tracer for metabolic studies, or in kinetic isotope effect experiments.[2][3][4]

Q2: What are the primary sources of hydrogen that can cause back-exchange?

The most common source of protons for back-exchange is ambient moisture (H₂O).[5] Other sources include protic solvents (e.g., water, alcohols), acidic or basic residues on glassware, and reagents with exchangeable protons.[1][5]

Q3: Under what conditions is back-exchange most likely to occur?

Back-exchange is catalyzed by both acidic and basic conditions.[5][6] The rate of exchange is also influenced by temperature; higher temperatures can accelerate the process.[1] Therefore, exposure of this compound to acidic or basic environments, especially in the presence of protic solvents and at elevated temperatures, should be minimized.

Q4: How can I prevent deuterium back-exchange during storage?

To maintain isotopic purity during storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It is also advisable to store it in a desiccator to protect it from atmospheric moisture, as many deuterated compounds are hygroscopic.[1]

Q5: What type of solvents should I use with this compound?

Whenever possible, use aprotic deuterated solvents such as acetonitrile-d3, chloroform-d, or DMSO-d6.[1][5] These solvents lack exchangeable protons and will not contribute to back-exchange. If the experimental design requires a protic solvent, consider using its deuterated counterpart (e.g., D₂O, methanol-d4), but be aware that even these can contain trace amounts of protons.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Loss of Isotopic Purity in Post-Analysis Back-exchange observed in NMR or MS analysis.1. Improper Sample Preparation: Review the handling protocol. Ensure all glassware was rigorously dried and the experiment was conducted under an inert atmosphere.[1][5] 2. Contaminated Solvents: Use a fresh, sealed ampoule of high-purity deuterated aprotic solvent.[1] 3. Hygroscopic Nature of Compound: The compound may have absorbed moisture. Dry the compound under a high vacuum if it is thermally stable.[1]
Inconsistent Results in Quantitative Assays Variability in signal intensity when using this compound as an internal standard.1. Inconsistent Back-Exchange: The degree of back-exchange may be varying between samples. Strictly adhere to a standardized, anhydrous workflow for all samples. 2. pH Fluctuation: Ensure the pH of the samples is consistent and ideally buffered in the range of pH 2.5-3.0 where H/D exchange is at a minimum.[5][7]
Unexpected Side Products in a Reaction Formation of non-deuterated or partially deuterated byproducts.1. Reaction Conditions: The reaction may be catalyzed by acid or base, promoting back-exchange. Re-evaluate the reaction mechanism and consider if a non-catalytic or aprotic method can be used. 2. Protic Reagents: Other reagents in the reaction mixture may be a source of protons. Consider using deuterated versions of these reagents if available.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solution

This protocol describes the steps for preparing a stock solution of this compound while minimizing the risk of deuterium back-exchange.

Materials:

  • This compound

  • High-purity, anhydrous aprotic deuterated solvent (e.g., acetonitrile-d3)

  • Oven-dried glassware (e.g., vial, volumetric flask, syringe)

  • Inert gas source (argon or nitrogen)

  • Glove box or glove bag (recommended)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours.[1] Allow to cool to room temperature in a desiccator.

  • Inert Atmosphere: Conduct all subsequent steps in a glove box or under a gentle stream of dry inert gas.[1][5]

  • Weighing: Tare a pre-dried vial. Add the required amount of this compound to the vial and record the weight.

  • Dissolution: Using a dry syringe, add the appropriate volume of anhydrous aprotic deuterated solvent to the vial.

  • Mixing: Gently swirl the vial to ensure complete dissolution.

  • Storage: Tightly seal the vial and store it in a desiccator under an inert atmosphere.

Protocol 2: Isotopic Purity Assessment by Mass Spectrometry

This protocol outlines a general procedure for determining the isotopic purity of this compound using high-resolution mass spectrometry (HRMS).[3][8]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in an aprotic solvent (e.g., acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range for this compound.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated molecule.

    • Identify and integrate the peaks corresponding to the isotopologues with fewer deuterium atoms (M+H-D, M+2H-2D, etc.).

    • Calculate the percentage of each isotopologue relative to the total ion count of all related isotopic peaks.

Data Presentation:

The results of the isotopic purity analysis can be summarized in a table as follows:

IsotopologueChemical FormulaTheoretical m/zObserved m/zRelative Abundance (%)
D3C₂D₃H₃O₃S113.02113.021599.5
D2C₂D₂H₄O₃S112.02112.02780.4
D1C₂DH₅O₃S111.02111.03410.1
D0C₂H₆O₃S110.02110.0404<0.05

Visualizations

Preventing_Back_Exchange_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Analysis start Start: Obtain This compound dry_glassware Oven-Dry All Glassware (>100°C, >4h) start->dry_glassware cool_desiccator Cool Glassware in Desiccator dry_glassware->cool_desiccator inert_atmosphere Work Under Inert Atmosphere (Ar/N2) cool_desiccator->inert_atmosphere weigh Weigh Compound inert_atmosphere->weigh dissolve Dissolve in Anhydrous Aprotic Deuterated Solvent weigh->dissolve store Store in Sealed Vial in Desiccator dissolve->store analyze Proceed to Experiment/ Analysis store->analyze

Caption: Workflow for handling this compound to prevent deuterium back-exchange.

Troubleshooting_Back_Exchange start Isotopic Purity Loss Detected? check_handling Review Handling Protocol: - Anhydrous conditions? - Inert atmosphere? start->check_handling check_solvents Check Solvents: - High purity? - Aprotic? start->check_solvents check_ph Evaluate pH of Solution: - Acidic or basic? start->check_ph solution_handling Solution: Rigorously dry glassware & use glove box. check_handling->solution_handling solution_solvents Solution: Use fresh, sealed ampoule of aprotic solvent. check_solvents->solution_solvents solution_ph Solution: Adjust pH to 2.5-3.0 if possible. check_ph->solution_ph

Caption: Decision tree for troubleshooting deuterium back-exchange.

References

Technical Support Center: Methyl-D3 Methanesulfonate & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on utilizing Methyl-D3 methanesulfonate as a stable isotope-labeled internal standard (SIL-IS) to combat ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte within the mass spectrometer's ion source.[1] It is caused by co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins) that compete with the analyte for ionization.[2][3] This phenomenon leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[4][5]

Q2: How does using this compound as an internal standard address ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). As a deuterated analog, it is chemically and physically almost identical to the non-labeled analyte.[6][7] This means it co-elutes during chromatography and is affected by ion suppression to the same degree as the analyte.[1] By adding a known concentration of this compound to every sample, calibrator, and quality control, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1] This ratio remains constant even when both signals are suppressed, thereby correcting for the matrix effect and ensuring accurate and precise measurement.[6]

Q3: What are the characteristics of an ideal SIL-IS like this compound?

A3: An ideal SIL-IS should:

  • Be chemically identical to the analyte to ensure it behaves the same way during sample preparation and chromatographic separation.

  • Co-elute with the analyte to experience the same matrix effects at the same time.[5][8]

  • Have a sufficient mass difference (typically ≥ 3 amu) to be clearly distinguished from the analyte by the mass spectrometer without altering its chromatographic behavior significantly.[1]

  • Possess high isotopic and chemical purity to prevent interference with the analyte's signal.

  • Be stable and not undergo isotopic exchange with the non-labeled analyte.[1]

Q4: Can the concentration of the SIL-IS affect the analyte's signal?

A4: Yes. While SIL-IS compensates for suppression from the matrix, the analyte and the SIL-IS can suppress each other's ionization, especially at high concentrations in the ESI source.[8] It is crucial to use an appropriate concentration of the internal standard—high enough for a robust signal but not so high that it significantly suppresses the analyte, particularly at the lower limit of quantitation (LLOQ).[5]

Troubleshooting Guide

Problem: My analyte signal is significantly lower in matrix samples (e.g., plasma, urine) compared to the signal in a pure solvent, indicating poor sensitivity.

  • Possible Cause: This is a classic symptom of ion suppression, where endogenous components in the biological matrix interfere with the analyte's ionization.[2][4]

  • Solution:

    • Confirm Suppression: Perform a post-column infusion experiment to identify the specific regions in your chromatogram where ion suppression occurs.[1][2]

    • Utilize this compound: Ensure you are correctly adding a consistent concentration of this compound to all samples, standards, and QCs early in the sample preparation process.[6] The ratio of the analyte to the IS should remain consistent even if the absolute signal intensity drops.

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the suppression zones. A different stationary phase (e.g., switching from a C18 to a phenyl-hexyl column) can also alter selectivity and move the analyte away from interferences.[4]

    • Enhance Sample Preparation: The most effective way to combat severe ion suppression is to remove the interfering matrix components before analysis.[4] Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and salts than simple protein precipitation (PPT).[2]

Problem: I am observing high variability and poor reproducibility (%CV > 15%) in my quality control (QC) samples.

  • Possible Cause: Inconsistent ion suppression between different samples can lead to erratic results. This variability can stem from differences in the biological matrix from different sources or lots.[8][9]

  • Solution:

    • Verify IS Addition: Double-check the precision of the internal standard (this compound) addition step. Any variability here will directly translate to variability in the final calculated concentrations.

    • Assess Matrix Effect Across Lots: Evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[1] The analyte/IS area ratio should remain consistent across these lots.

    • Review Sample Preparation: An inconsistent sample preparation procedure can lead to varying levels of matrix components in the final extracts. Ensure the protocol is followed precisely for every sample. A more rigorous cleanup method like SPE may be required to reduce this variability.[4]

Quantitative Data Presentation

The use of a SIL-IS like this compound is critical for maintaining accuracy across different sample matrices that may exhibit varying degrees of ion suppression.

Table 1: Illustrative Impact of Ion Suppression on Analyte Quantification

Sample TypeAnalyte Peak Area (No IS)Calculated Conc. (No IS)Analyte Peak Area (with SIL-IS)SIL-IS Peak AreaAnalyte/IS RatioCalculated Conc. (with SIL-IS)
Neat Solution (Solvent)1,000,00010.0 ng/mL1,000,0001,150,0000.87010.0 ng/mL
Plasma Lot A850,0008.5 ng/mL850,000977,0000.87010.0 ng/mL
Plasma Lot B650,0006.5 ng/mL650,000747,0000.87010.0 ng/mL
Plasma Lot C450,0004.5 ng/mL450,000517,0000.87010.0 ng/mL

This table demonstrates how, despite significant drops in absolute peak area due to ion suppression (a 55% signal loss in Lot C), the analyte/IS ratio remains constant, enabling accurate quantification.[6]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps visualize where matrix components are causing suppression in the chromatogram.

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-union

    • Standard solution of your analyte (e.g., 100 ng/mL)

    • Blank matrix extract (prepared using your standard sample preparation method)[1]

  • Procedure:

    • System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump, containing the analyte standard, to the second port. Connect the third port to the MS ion source.[4]

    • Analyte Infusion: Begin infusing the analyte standard at a low, constant flow rate (e.g., 10 µL/min) directly into the MS. Acquire data in MRM mode for your analyte to establish a stable signal baseline.[1]

    • Matrix Injection: While continuously infusing the analyte, inject the blank matrix extract onto the LC column and run your chromatographic gradient.

    • Analysis: Monitor the stable baseline of the infused analyte. Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement. Compare the retention time of your analyte to these suppression zones.[4]

Protocol 2: Sample Analysis using a SIL-IS (Protein Precipitation)

This is a general protocol for quantifying an analyte in plasma using this compound.

  • Materials:

    • Plasma samples, calibrators, and QCs

    • Working Internal Standard Solution: this compound in acetonitrile (e.g., 20 ng/mL)

    • Precipitation Solvent: Acetonitrile

  • Procedure:

    • Sample Aliquoting: Pipette 100 µL of the plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[10]

    • Internal Standard Addition: Add 50 µL of the this compound working solution to each tube and vortex briefly.[10]

    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[7]

    • Vortex & Centrifuge: Vortex the tubes vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[7][10]

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[10]

    • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]

    • Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

IonSuppressionMechanism cluster_source ESI Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Interference Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competition for Ionization Droplet->GasPhase Ion Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet SuppressedSignal Suppressed Analyte Signal MS_Inlet->SuppressedSignal

Caption: Mechanism of ion suppression in the ESI source.

Workflow Sample 1. Plasma Sample (Calibrator, QC, Unknown) Add_IS 2. Add Methyl-D3 Methanesulfonate (IS) Sample->Add_IS Prep 3. Sample Preparation (e.g., Protein Precipitation) Add_IS->Prep Extract 4. Final Extract Prep->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Data 6. Data Processing LCMS->Data Result 7. Final Concentration (Analyte/IS Ratio) Data->Result

Caption: Bioanalytical workflow using a SIL-IS.

Troubleshooting Start Poor Sensitivity or High Variability? CheckNeat Inject Neat Standard. Is signal strong? Start->CheckNeat CheckSystem Troubleshoot LC or MS System CheckNeat->CheckSystem No PostColumn Perform Post-Column Infusion Test CheckNeat->PostColumn Yes SuppressionConfirmed Suppression Detected? PostColumn->SuppressionConfirmed OptimizeChrom Optimize Chromatography (Gradient, Column) SuppressionConfirmed->OptimizeChrom Yes Revalidate Re-evaluate Method SuppressionConfirmed->Revalidate No ImprovePrep Improve Sample Prep (e.g., switch to SPE) OptimizeChrom->ImprovePrep ImprovePrep->Revalidate

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Chromatographic Resolution of Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl-D3 methanesulfonate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable chromatographic resolution of this critical compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The most common analytical techniques for the determination of this compound, a potential genotoxic impurity (GTI), are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice between these techniques depends on the volatility of the analyte and the complexity of the sample matrix. For volatile impurities, GC-MS is often employed, while LC-MS/MS is ideal for non-volatile, polar, or thermally labile compounds.[1][3]

Q2: I am observing significant peak tailing for my this compound peak in my HPLC analysis. What are the likely causes and how can I resolve this?

A2: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a compound like this compound, this can be due to interactions with residual silanol groups on the silica-based column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase. For basic compounds, operating at a lower pH can protonate the silanol groups, reducing their interaction with the analyte. Conversely, for acidic compounds, a higher pH may be beneficial. It is recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure robust and reproducible results.[4][5][6]

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped column can significantly reduce the number of free silanol groups available for secondary interactions.

  • Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, thereby improving peak shape.

  • Lower Analyte Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.

Q3: My LC-MS/MS analysis of this compound is suffering from poor sensitivity and inconsistent results. What could be the cause?

A3: Poor sensitivity and reproducibility in LC-MS/MS analysis are often attributed to matrix effects .[7] Matrix effects occur when components of the sample matrix co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer, leading to either ion suppression or enhancement.[7]

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Utilize sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering matrix components before analysis.

  • Chromatographic Optimization: Modify the HPLC method to improve the separation of this compound from co-eluting matrix components. This can involve changing the column, adjusting the mobile phase composition, or using a gradient elution.

  • Use of an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as this compound itself, if the unlabeled analogue is being quantified. The internal standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Standard Addition: The method of standard addition can be used to quantify the analyte in a complex matrix by creating a calibration curve within the sample matrix itself.[8]

Q4: What are the key considerations for developing a robust GC-MS method for this compound?

A4: Developing a robust GC-MS method requires careful optimization of several parameters:

  • Inlet Parameters: The choice of inlet liner and the optimization of inlet temperature are critical for ensuring efficient and reproducible vaporization of the sample without degradation. A splitless injection is often used for trace analysis to maximize sensitivity.[9]

  • Column Selection: A mid-polar to polar capillary column, such as one with a polyethylene glycol (WAX) or a cyanopropylphenyl stationary phase, is typically suitable for the analysis of alkyl methanesulfonates.[10]

  • Oven Temperature Program: A well-optimized temperature program is essential for achieving good separation of the analyte from other components in the sample.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) should be optimized to ensure maximum chromatographic efficiency.

Troubleshooting Guides

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Poor Sensitivity Leak in the system (septum, column connection)Perform a leak check.
Inactive inlet linerReplace the inlet liner.
Incorrect injection parametersOptimize injection volume and split ratio (if applicable).
MS source is dirtyClean the ion source.
Peak Tailing Active sites in the inlet or columnUse a deactivated inlet liner and a high-quality column.
Column contaminationBake out the column or trim the front end.
Inappropriate oven temperature programOptimize the temperature ramp rate.
Peak Fronting Column overloadDilute the sample or reduce the injection volume.
Incompatible solventEnsure the sample solvent is compatible with the stationary phase.
Retention Time Shifts Fluctuation in oven temperatureEnsure the GC oven is properly calibrated and stable.
Changes in carrier gas flow rateCheck and adjust the carrier gas flow rate.
Column agingCondition the column or replace it if necessary.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Poor Sensitivity Ion suppression due to matrix effects[7]Improve sample cleanup, optimize chromatography, or use an internal standard.
Incorrect MS parametersOptimize source parameters (e.g., spray voltage, gas flows, temperature).
Clogged spray needleClean or replace the ESI needle.
Mobile phase incompatibility with MSUse volatile mobile phase additives like formic acid or ammonium formate.
Peak Tailing Secondary interactions with the stationary phaseAdjust mobile phase pH, use an end-capped column, or add a mobile phase modifier.
Column contaminationFlush the column with a strong solvent or replace it.
Multiple Peaks for a Single Analyte Analyte degradation in the sourceOptimize MS source conditions to minimize in-source fragmentation.
Isomeric separationEnsure the chromatography is capable of resolving any potential isomers.
Retention Time Shifts Changes in mobile phase compositionPrepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Column degradationReplace the column if performance deteriorates.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization may be required for specific sample matrices and instrumentation.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the drug substance into a suitable vial.

  • Add a known volume of a suitable solvent (e.g., methanol, dichloromethane) to dissolve the sample.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

2. GC-MS Parameters:

  • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 220°C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the sensitive quantification of this compound using LC-MS/MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the drug substance into a volumetric flask.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture).

  • Spike with an appropriate internal standard if available.

  • Filter the sample through a 0.22 µm filter before injection.

2. LC-MS/MS Parameters:

  • Column: C18 column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm) or equivalent.[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound and the internal standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of methanesulfonates. These values can serve as a benchmark for method validation.

Table 1: Typical GC-MS Method Performance

ParameterMethyl MethanesulfonateEthyl Methanesulfonate
Limit of Detection (LOD) 0.17 µg/g[12]0.18 µg/g[12]
Limit of Quantitation (LOQ) 0.52 µg/g[12]0.54 µg/g[12]
Linearity Range LOQ to 1.50 ppm[12]LOQ to 1.50 ppm[12]
Correlation Coefficient (r²) > 0.99[12]> 0.99[12]

Table 2: Typical LC-MS/MS Method Performance

ParameterMethyl MethanesulfonateEthyl Methanesulfonate
Limit of Detection (LOD) 0.3 µg/g[11]0.3 µg/g[11]
Limit of Quantitation (LOQ) 0.4 µg/g[11]0.4 µg/g[11]
Linearity Range 0.0025 - 0.3 µg/mL[11]0.0025 - 0.3 µg/mL[11]
Correlation Coefficient (r²) > 0.999[11]> 0.999[11]
Accuracy (% Recovery) 83.50 - 101.22%[11]80.57 - 90.04%[11]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common chromatographic problems.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase pH optimized? check_column->check_mobile_phase No solution_column Use a new, end-capped column. check_column->solution_column Yes check_concentration Is the sample concentration too high? check_mobile_phase->check_concentration No solution_ph Adjust mobile phase pH (2 units from pKa). check_mobile_phase->solution_ph Yes solution_concentration Dilute the sample. check_concentration->solution_concentration Yes end Peak Shape Improved check_concentration->end No solution_column->end solution_ph->end solution_concentration->end

Troubleshooting workflow for diagnosing peak tailing.

Troubleshooting_Poor_Sensitivity_LCMS start Poor Sensitivity in LC-MS/MS check_matrix_effects Are matrix effects suspected? start->check_matrix_effects check_ms_parameters Are MS parameters optimized? check_matrix_effects->check_ms_parameters No solution_matrix Improve sample cleanup (SPE) or use an internal standard. check_matrix_effects->solution_matrix Yes check_sample_prep Is sample preparation adequate? check_ms_parameters->check_sample_prep No solution_ms Optimize source conditions (voltages, gas flows). check_ms_parameters->solution_ms Yes solution_sample_prep Implement a more rigorous sample cleanup protocol. check_sample_prep->solution_sample_prep Yes end Sensitivity Improved check_sample_prep->end No solution_matrix->end solution_ms->end solution_sample_prep->end

Logical steps for improving LC-MS/MS sensitivity.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Methyl Methanesulfonate, Featuring Methyl-D3 Methanesulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and reliable quantification of genotoxic impurities (GTIs) like methyl methanesulfonate (MMS) is of paramount importance for drug safety. This guide provides a comparative overview of method validation parameters for the analysis of MMS, with a focus on the use of its deuterated analogue, Methyl-D3 methanesulfonate, as an internal standard. The use of an isotopically labeled internal standard is a widely accepted strategy to improve the accuracy and precision of analytical methods, particularly in complex matrices.

This document outlines the validation parameters for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. The presented data, summarized from various studies, will aid in the selection of the most appropriate analytical method for specific applications.

Comparison of Method Validation Parameters

The following table summarizes the key validation parameters for the determination of methyl methanesulfonate using GC-MS and HPLC-UV with derivatization. These parameters are essential for assessing the performance and reliability of the analytical methods.

Validation ParameterGC-MS MethodHPLC-UV Method (with Derivatization)
Limit of Detection (LOD) 0.001 - 0.3 µg/mL[1][2]~0.6 ppm[3]
Limit of Quantification (LOQ) 0.005 - 1.0 µg/mL[1][2]~0.6 ppm[3]
Linearity Range 1 - 15 µg/mL[2]0.03 - 5 µg/mL
Correlation Coefficient (r²) > 0.999[1]> 0.999[3]
Accuracy (% Recovery) 97.2 - 99.8%[1]80 - 115%[3]
Precision (% RSD) 1.06 - 1.96%[1]< 5.0%[3]

Experimental Workflows and Methodologies

The accurate quantification of methyl methanesulfonate relies on well-defined analytical procedures. The following diagrams illustrate the typical workflows for GC-MS analysis utilizing an internal standard and for HPLC-UV analysis with a derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample Add_IS Spike with This compound (IS) Sample->Add_IS Dissolve Dissolve in appropriate solvent Add_IS->Dissolve Extract Liquid-Liquid Extraction (if necessary) Dissolve->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate

GC-MS workflow for MMS analysis with an internal standard.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample API Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_Reagent Add Derivatization Reagent Dissolve->Add_Reagent React Heat to complete reaction Add_Reagent->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using External Standard Curve Integrate->Quantify

HPLC-UV workflow for MMS analysis with derivatization.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective for the analysis of volatile and semi-volatile compounds like methyl methanesulfonate. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response.

1. Sample Preparation:

  • Accurately weigh the active pharmaceutical ingredient (API) sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Dissolve the spiked sample in a suitable solvent (e.g., n-hexane/water).

  • If necessary, perform a liquid-liquid extraction to isolate the analytes from the sample matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for both methyl methanesulfonate and this compound.

3. Data Analysis:

  • Integrate the peak areas of the analyte (methyl methanesulfonate) and the internal standard (this compound).

  • Calculate the concentration of methyl methanesulfonate in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

HPLC-UV Method with Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh the API sample and dissolve it in a suitable solvent mixture (e.g., water/acetonitrile).

  • Add a derivatization reagent, such as N,N-diethyldithiocarbamate, to the sample solution.[3]

  • Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to facilitate the reaction.[3]

  • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1 hour) to ensure complete derivatization.[3]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).[3]

  • Flow Rate: 1 mL/min.[3]

  • Column Temperature: Ambient or controlled.

  • UV Detector: Set to the maximum absorbance wavelength of the derivatized analyte (e.g., 277 nm).[3]

3. Data Analysis:

  • Integrate the peak area of the derivatized methyl methanesulfonate.

  • Quantify the concentration using an external standard calibration curve prepared by derivatizing known concentrations of methyl methanesulfonate standards.

Conclusion

Both GC-MS with an internal standard and HPLC-UV with derivatization are capable of quantifying methyl methanesulfonate at trace levels. The choice of method will depend on factors such as the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. The GC-MS method, particularly when using an isotopically labeled internal standard like this compound, generally offers higher sensitivity and selectivity. The HPLC-UV method, while requiring a derivatization step, provides a robust and accessible alternative. The validation data presented in this guide serves as a valuable resource for selecting and implementing a suitable analytical method for the control of this critical genotoxic impurity.

References

Navigating Precision: A Comparative Guide to Methyl-D3 Methanesulfonate in Recovery and Precision Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the meticulous work of quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the quantification of methyl methanesulfonate (MMS), with a focus on the utility of Methyl-D3 methanesulfonate as an internal standard. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection of the most suitable method for your research needs.

Methyl methanesulfonate (MMS) is a potent alkylating agent widely used in cancer research to study DNA damage and repair mechanisms. Accurate quantification of MMS is crucial for understanding its biological effects and for the development of new therapeutic agents. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to enhance the precision and accuracy of analytical methods by correcting for variations in sample preparation and instrument response.

Performance Comparison: Internal Standard vs. External Standard Methods

The decision to employ an internal versus an external standard method for quantification can significantly impact the reliability of the results. While an external standard method is simpler, it does not account for potential sample loss during preparation or fluctuations in instrument performance. In contrast, an internal standard, which is a compound chemically similar to the analyte but with a different mass, is added to both samples and standards. This allows for the normalization of the analyte's response, thereby improving the robustness of the assay.

Below is a summary of typical performance data for the analysis of methyl methanesulfonate using Gas Chromatography-Mass Spectrometry (GC-MS), comparing an external standard method with a method employing an internal standard. It is important to note that these values are representative of what can be achieved with each method and do not constitute a direct head-to-head comparison from a single study.

ParameterExternal Standard Method[1][2][3]Internal Standard Method (using a suitable internal standard)[4]
Recovery (%) 90.8 - 116.691.77 - 97.65
Precision (RSD %) < 15< 15
Linearity (r²) > 0.99> 0.99
Limit of Quantitation (LOQ) 0.05 ppm5 - 20 ng/g

The data indicates that both methods can achieve acceptable levels of recovery and precision. However, the use of an internal standard is generally considered to provide greater confidence in the results, particularly in complex matrices where variability in sample handling is more likely.

Experimental Protocols

GC-MS Analysis of Methyl Methanesulfonate using an External Standard

This protocol is based on established methods for the quantification of MMS in active pharmaceutical ingredients.[1][2][3]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of methyl methanesulfonate in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from the limit of quantitation (LOQ) to a concentration that encompasses the expected sample concentrations.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the chosen solvent to a known final concentration.

  • Filter the sample solution through a 0.45 µm filter prior to analysis.

3. GC-MS Conditions:

  • Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Oven Temperature Program: Optimize for the separation of MMS from other matrix components. A typical program might start at 40°C, hold for a few minutes, and then ramp to a final temperature of around 250°C.

  • Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for MMS (e.g., m/z 79, 95, 110).

4. Quantification:

  • Construct a calibration curve by plotting the peak area of MMS against the concentration for the standard solutions.

  • Determine the concentration of MMS in the samples by interpolating their peak areas on the calibration curve.

GC-MS Analysis of Methyl Methanesulfonate using this compound as an Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of methyl methanesulfonate and a separate stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by adding a fixed amount of the this compound internal standard solution to each of the MMS standard dilutions.

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of solvent.

  • Add the same fixed amount of the this compound internal standard solution to each sample.

  • Filter the sample solution through a 0.45 µm filter prior to analysis.

3. GC-MS Conditions:

  • Use the same GC-MS conditions as described for the external standard method.

  • In the SIM mode, monitor characteristic ions for both MMS (e.g., m/z 79, 95, 110) and this compound (e.g., m/z 82, 98, 113).

4. Quantification:

  • For each standard, calculate the ratio of the peak area of MMS to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio of MMS to this compound.

  • Calculate the peak area ratio for the samples and use the calibration curve to determine the concentration of MMS.

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context of MMS, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification ss Standard Stock (MMS) cs Calibration Standards (MMS + IS) ss->cs is Internal Standard Stock (Methyl-D3 MMS) is->cs ps Prepared Sample (Sample + IS) is->ps sample Sample sample->ps gcms GC-MS System cs->gcms Inject ps->gcms Inject data Acquire Data (Peak Areas) gcms->data calc Calculate Area Ratios (MMS / IS) data->calc curve Construct Calibration Curve calc->curve quant Quantify MMS in Sample curve->quant

Caption: Experimental workflow for MMS analysis using an internal standard.

Methyl methanesulfonate induces DNA damage primarily through alkylation of DNA bases, which triggers the Base Excision Repair (BER) pathway.

dna_repair_pathway MMS Methyl Methanesulfonate (MMS) DNA DNA MMS->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., 7-methylguanine) DNA->Alkylated_DNA Glycosylase DNA Glycosylase Alkylated_DNA->Glycosylase Recognition & Excision AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Nick in DNA Backbone APE1->Nick PolB_Lig3 DNA Polymerase β & DNA Ligase III Nick->PolB_Lig3 Gap Filling & Ligation Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA

Caption: Simplified Base Excision Repair pathway for MMS-induced DNA damage.

References

Determining the Limit of Detection for Genotoxic Impurities: A Comparative Guide for Methyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical industry, controlling genotoxic impurities (GTIs) is a critical aspect of drug development and manufacturing to ensure patient safety. Methyl methanesulfonate (MMS) is a potential GTI that requires sensitive and accurate analytical methods for its detection at trace levels. This guide provides a comparative overview of various analytical techniques used to determine the limit of detection (LOD) for MMS, often employing its deuterated analogue, Methyl-D3 methanesulfonate, as an internal standard for enhanced accuracy.

Comparison of Analytical Methods for Methyl Methanesulfonate Detection

The selection of an analytical method for the determination of MMS depends on factors such as required sensitivity, sample matrix, and available instrumentation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques, often coupled with mass spectrometry (MS) for higher specificity and lower detection limits.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
GC-MS 0.17 µg/g (ppm)[1]0.52 µg/g (ppm)[1]High specificity and sensitivity.
GC-FID 0.02 ppm[2]0.05 ppm[2]Readily available instrumentation.
HPLC-UV (with derivatization) 0.01 µg/mL[3]0.03 µg/mL[3]Suitable for non-volatile compounds, enhanced sensitivity with derivatization.[3][4][5]
LC-MS/MS (ESI) 0.3 µg/g[6]0.4 µg/g[6]Very high sensitivity and selectivity, suitable for complex matrices.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for MMS Detection

This method is widely used for the trace level determination of MMS in pharmaceutical substances.

Methodology:

  • Sample Preparation: A dissolve-and-injection approach is typically adopted. The drug substance is dissolved in a suitable solvent mixture, such as methanol and chloroform (80:20 ratio).[1] this compound is added as an internal standard to a known concentration to correct for variability in sample injection and ionization.

  • Chromatographic Conditions:

    • Column: A DB-WAX column (30 m × 0.53 mm × 1.0 μm) is often used.[2]

    • Injection: Splitless mode is employed for sample introduction to enhance sensitivity.[1][2]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure good separation of MMS from the solvent and other potential impurities.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for MMS and the internal standard, increasing selectivity and sensitivity.

  • LOD and LOQ Determination: The limit of detection is generally established at a signal-to-noise ratio of 3:1, while the limit of quantitation is at a signal-to-noise ratio of 10:1.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or thermally labile compounds, HPLC is a preferred method. To enhance the UV absorbance of MMS and improve sensitivity, a derivatization step is often necessary.

Methodology:

  • Derivatization: MMS is reacted with a derivatizing agent that introduces a chromophore into the molecule. A common reagent is N,N-diethyldithiocarbamate.[7] The reaction is typically carried out in a controlled temperature and pH environment to ensure complete derivatization. For instance, the reaction can be performed at 80°C for 1 hour.[3][7]

  • Sample Preparation: The drug substance is dissolved in an appropriate solvent, and the derivatization reagent is added. This compound can be used as an internal standard, undergoing the same derivatization process.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used for separation.[7]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is employed.[7]

    • Detection: UV detection is performed at the maximum absorption wavelength of the derivatized product, for example, 277 nm for the N,N-diethyldithiocarbamate derivative.[3][7]

  • LOD and LOQ Determination: The LOD and LOQ are determined based on the signal-to-noise ratio of the derivatized MMS peak.[3]

Workflow and Pathway Diagrams

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Dissolve Drug Substance spike Spike with Methyl-D3 Methanesulfonate (Internal Standard) prep->spike derivatize Derivatization (for HPLC-UV) spike->derivatize Optional gcms GC-MS Analysis spike->gcms hplcuv HPLC-UV Analysis derivatize->hplcuv integrate Peak Integration gcms->integrate hplcuv->integrate calculate Calculate S/N Ratio integrate->calculate determine Determine LOD & LOQ calculate->determine

Caption: Experimental workflow for determining the LOD of MMS.

This guide highlights that while direct LOD data for this compound is not the primary focus in literature, its role as an internal standard is crucial for the accurate quantification and determination of the limit of detection of its non-deuterated counterpart, methyl methanesulfonate. The choice of analytical methodology should be guided by the specific requirements of the drug product and regulatory guidelines.

References

A Head-to-Head Comparison: Methyl-D3 Methanesulfonate vs. 13C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in quantitative mass spectrometry that directly impacts data accuracy and reliability. This guide provides an objective comparison of Methyl-D3 methanesulfonate, a commonly used deuterium-labeled standard, and 13C-labeled standards.

In the realm of bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting variability during sample preparation and analysis.[1] Among these, deuterium and carbon-13 are the most common isotopes used for labeling. While both serve the same fundamental purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.

Performance Face-Off: Deuterium vs. Carbon-13 Labeling

The primary distinction between deuterium-labeled and 13C-labeled standards lies in the "isotope effect." The substantial mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, potentially leading to chromatographic separation from the unlabeled analyte.[2] In contrast, the smaller relative mass difference between carbon-12 and carbon-13 results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte.[3]

Performance MetricThis compound (Deuterium-Labeled)13C-Labeled Methanesulfonate (Hypothetical)Rationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.[4][5]Excellent co-elution with the unlabeled analyte.[4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the standard and analyte experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[6]
Isotopic Stability Deuterium atoms, particularly if located on exchangeable sites (e.g., -OH, -NH), can be susceptible to back-exchange with hydrogen from the solvent or matrix.[4][7]The 13C label is integrated into the carbon backbone of the molecule, making it highly stable and not prone to exchange under typical analytical conditions.[4][7]Isotopic instability can lead to a loss of the label and inaccurate quantification. While the deuterium atoms in this compound are on a methyl group and generally stable, the risk of exchange is a consideration in method development.
Accuracy Can be compromised by the isotope effect, leading to differential matrix effects.[4]Generally provides higher accuracy due to co-elution and more effective compensation for matrix effects.For regulated bioanalysis where the highest level of accuracy is required, 13C-labeled standards are often preferred.
Precision May exhibit lower precision (higher variance) in some cases due to chromatographic separation.Generally offers higher precision due to consistent co-elution and matrix effect compensation.Improved precision leads to more reliable and reproducible results.
Cost Generally less expensive to synthesize.[7]Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis.[8]The higher initial cost of 13C-labeled standards may be offset by time saved in method development and the increased reliability of the data.

Experimental Workflow for Quantitative Bioanalysis

A robust and validated experimental protocol is essential for generating high-quality data. Below is a representative workflow for the quantitative analysis of a target analyte in a biological matrix, such as plasma, using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Spike Spike with Internal Standard (Methyl-D3 or 13C-Methanesulfonate) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Bioanalytical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

This protocol provides a general framework for a bioanalytical method. Specific parameters should be optimized for the analyte of interest and the LC-MS/MS system used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound or a 13C-labeled standard at a known concentration).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to the analyte's retention time.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the analyte and the internal standard.

    • Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

3. Data Analysis

  • Integrate the chromatographic peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples, including calibration standards and quality controls.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Decision Pathway for Internal Standard Selection

The choice between a deuterium-labeled and a 13C-labeled internal standard depends on the specific requirements of the assay.

G Start Internal Standard Selection Assay_Requirements Define Assay Requirements (e.g., Accuracy, Precision, Cost) Start->Assay_Requirements High_Accuracy Is Highest Accuracy Critical? (e.g., Regulated Bioanalysis) Assay_Requirements->High_Accuracy Use_13C Select 13C-Labeled Standard High_Accuracy->Use_13C Yes Consider_Deuterated Consider Deuterated Standard (e.g., this compound) High_Accuracy->Consider_Deuterated No End Final Standard Selection Use_13C->End Validate_Thoroughly Thoroughly Validate for Isotope Effects and Stability Consider_Deuterated->Validate_Thoroughly Validate_Thoroughly->End

Decision pathway for selecting an optimal internal standard.

Conclusion

While this compound and other deuterated standards are a cost-effective and widely used option, 13C-labeled standards generally offer superior performance in terms of accuracy, precision, and isotopic stability. The absence of a chromatographic isotope effect with 13C-labeled standards ensures more reliable compensation for matrix effects, which is particularly important in complex biological matrices. For assays demanding the highest level of quantitative rigor, such as in regulated drug development, the investment in a 13C-labeled internal standard is often justified by the enhanced data quality and reliability.

References

A Head-to-Head Comparison: Methyl-D3 Methanesulfonate (D3-MMS) versus Non-Labeled MMS for Enhanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in bioanalytical studies and the monitoring of genotoxic impurities, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Methyl methanesulfonate (MMS), a potent alkylating agent, is a critical compound to quantify due to its genotoxic potential. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Methyl-D3 methanesulfonate (D3-MMS), and the non-labeled MMS (external standard method) for quantification, supported by established analytical principles and representative experimental data.

The Gold Standard: Isotope Dilution Mass Spectrometry with D3-MMS

The use of a deuterated internal standard like D3-MMS in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a stable isotope-labeled standard is chemically and physically almost identical to the analyte of interest.[1] Consequently, D3-MMS is expected to behave identically to non-labeled MMS during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This near-perfect chemical mimicry allows for the highly effective correction of analytical variability, a significant advantage in complex biological matrices.

In contrast, the external standard method relies on a calibration curve generated from a series of non-labeled MMS standards prepared separately from the sample.[2] While simpler in its approach, this method does not account for sample-specific variations such as matrix effects or inconsistencies in sample preparation, which can compromise the accuracy and precision of the results.[3]

Performance Characteristics: A Comparative Analysis

The primary advantage of using D3-MMS as an internal standard is its ability to compensate for variations inherent in the analytical workflow, leading to superior accuracy and precision. The following table summarizes the expected performance characteristics of a quantitative LC-MS/MS method for MMS using D3-MMS as an internal standard versus a non-labeled MMS external standard. The data presented is a synthesis of typical validation parameters reported in the scientific literature for the analysis of MMS and other small molecules.[4][5][6]

Performance ParameterThis compound (Internal Standard)Non-Labeled MMS (External Standard)Rationale for Difference
Linearity (R²) ≥ 0.999≥ 0.995The internal standard corrects for minor inconsistencies in injection volume and instrument response across the calibration range, leading to a tighter fit of the calibration curve.
Accuracy (% Bias) ± 5%± 15%D3-MMS co-elutes with MMS, experiencing the same degree of ion suppression or enhancement (matrix effects), thus providing more accurate quantification in complex matrices. The external standard method cannot correct for these sample-specific effects.
Precision (%RSD) < 10%< 20%The internal standard corrects for variability in sample preparation, extraction recovery, and injection volume, resulting in lower relative standard deviation (RSD) for replicate measurements.
Limit of Quantification (LOQ) LowerHigherBy reducing noise and variability, the use of an internal standard can improve the signal-to-noise ratio, often allowing for a lower limit of quantification.[7]
Robustness HighModerate to LowThe internal standard method is less susceptible to minor variations in experimental conditions, making the assay more robust and transferable between laboratories.

Experimental Protocols

A detailed and robust experimental protocol is crucial for reliable quantification. The following is a representative LC-MS/MS protocol for the quantification of MMS in a biological matrix using D3-MMS as an internal standard.

Experimental Protocol: Quantification of MMS in Plasma using LC-MS/MS with D3-MMS Internal Standard

1. Materials and Reagents

  • Methyl methanesulfonate (MMS) standard

  • This compound (D3-MMS) internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of the D3-MMS internal standard solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MMS: Precursor ion (m/z) -> Product ion (m/z)

    • D3-MMS: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z transitions to be optimized based on instrument and experimental conditions)

4. Data Analysis

  • Quantify MMS concentration by calculating the peak area ratio of MMS to D3-MMS and comparing it to a calibration curve constructed using the same peak area ratio method.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and the logical relationship behind the superiority of the internal standard method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with D3-MMS (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification cluster_output Result Analyte Analyte (MMS) Variability Analytical Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Variability Affected by IS Internal Standard (D3-MMS) IS->Variability Affected equally Ratio Peak Area Ratio (MMS/D3-MMS) Remains Constant Variability->Ratio Corrected by AccurateQuant Accurate Quantification Ratio->AccurateQuant

References

A Comparative Guide to Analytical Methods for Methyl-D3 Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. Methyl-D3 methanesulfonate (MMS-d3), a deuterated analogue of the potent genotoxic impurity methyl methanesulfonate (MMS), is often used as an internal standard in analytical methods to quantify residual MMS. The accurate and reliable quantification of these impurities is critical, as they can pose a significant carcinogenic risk even at trace levels.[1][2][3] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of genotoxic impurities, necessitating the use of highly sensitive and validated analytical methods.[2][3][4][5][6]

This guide provides an objective comparison of common analytical methods used for the determination of methanesulfonate impurities, supported by experimental data from various studies. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement appropriate analytical strategies for these challenging analytes.

Quantitative Performance of Analytical Methods

The selection of an analytical method for the quantification of methyl methanesulfonate and its deuterated analogue is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) often involving a derivatization step, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of the quantitative performance of these methods as reported in various studies. It is important to note that performance characteristics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) can vary between laboratories and instruments.[7]

MethodAnalyte(s)LODLOQLinearity (Correlation Coefficient)Accuracy (% Recovery)Precision (%RSD)Reference
GC-MS/MS MMS, EMS, IPMS0.12 ppm (MMS)0.37 ppm (MMS)>0.99970-130%Not Specified[8]
GC-MS MOS, EOS, BOS0.74, 0.68, 0.61 ppm2.48, 2.25, 2.03 ppm>0.997994.5-97.5%Not Specified[9]
HPLC-UV (with derivatization) MMS, EMSNot Specified0.6 ppm>0.99980-115%< 5.0%[10]
HPLC-UV (with derivatization) MMS, EMSNot SpecifiedNot Specified>0.99Not SpecifiedNot Specified[1]

MMS: Methyl Methanesulfonate, EMS: Ethyl Methanesulfonate, IPMS: Isopropyl Methanesulfonate, MOS: Methyl 1-octanesulfonate, EOS: Ethyl 1-octanesulfonate, BOS: Butyl 1-octanesulfonate

Experimental Protocols

The successful implementation of any analytical method relies on a well-defined and robust experimental protocol. The following sections detail the methodologies for the key experiments cited in the performance comparison table.

This method is designed for the sensitive determination of methyl methanesulfonate, ethyl methanesulfonate, and isopropyl methanesulfonate impurities in Lopinavir API.

  • Instrumentation : Gas Chromatograph coupled with a tandem Mass Spectrometer (GC-MS/MS).

  • Column : DB-624 capillary column (30m x 0.32mm, 1.8 µm).

  • Diluent : Methanol.

  • Sample Preparation : 500mg of the sample is accurately weighed and transferred into a 10ml volumetric flask and diluted to the mark with the diluent.

  • Injection : 1µl injection volume with a split ratio of 1:1.

  • Oven Temperature Program : Initial temperature of 110°C.

  • Detection : Electron Ionization (EI) in Selective Ion Monitoring (SIM) mode.

  • Validation : The method was validated according to International Conference on Harmonisation (ICH) guidelines.

This method is suitable for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid.

  • Derivatizing Agent : N,N-diethyldithiocarbamate.

  • Sample Preparation :

    • 250 mg of the sample in 200 µL of water/acetonitrile is combined with 270 µL of 10.0 mol/L sodium hydroxide solution.

    • The mixture is then combined with 500 µL of 2.0 mg/mL N,N-diethyldithiocarbamate.

    • The solution is diluted to 5 mL with N,N-dimethylacetamide.

    • The reaction is carried out at 80°C for 1 hour.

  • Instrumentation : High-Performance Liquid Chromatograph with a UV detector.

  • Column : C18 column.

  • Mobile Phase : A gradient of acetonitrile and 5 mmol/L ammonium acetate solution.

  • Flow Rate : 1 mL/min.

  • Detection : UV detection at 277 nm.

  • Structural Elucidation : Liquid chromatography with mass spectrometry was used to confirm the structure of the derivatives.

Visualizing Analytical Workflows and Method Validation

To better understand the processes involved in the analysis of genotoxic impurities and the principles of method validation, the following diagrams are provided.

Genotoxic_Impurity_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data Data Analysis Sample_Weighing Sample Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation GC Gas Chromatography Separation->GC LC Liquid Chromatography Separation->LC Detection Detection GC->Detection LC->Detection MS Mass Spectrometry Detection->MS UV UV Detection Detection->UV Quantification Quantification MS->Quantification UV->Quantification Reporting Reporting Quantification->Reporting

Workflow for Genotoxic Impurity Analysis.

Method_Validation_Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantification Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

References

A Researcher's Guide to Cross-Validation of Analytical Methods Using Methyl-D3 Methanesulfonate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When transferring an analytical method between laboratories or comparing different analytical techniques, a thorough cross-validation is essential. This guide provides an objective comparison of analytical methods for the quantification of methyl methanesulfonate (MMS), a potential genotoxic impurity, using its deuterated stable isotope, Methyl-D3 methanesulfonate, as an internal standard. The inclusion of a stable isotope-labeled internal standard is a widely accepted practice that enhances the accuracy and precision of quantification, particularly in complex matrices.

This guide outlines detailed experimental protocols, presents comparative data in clearly structured tables, and visualizes key experimental workflows to aid in the seamless transfer and validation of analytical methods.

Comparative Overview of Analytical Methods

The two most common and powerful techniques for the trace-level quantification of methyl methanesulfonate are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of typical performance parameters for each method.

Table 1: Comparison of GC-MS and LC-MS/MS Methods for Methyl Methanesulfonate Analysis

ParameterGC-MS MethodLC-MS/MS Method
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 7010B TQ)Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., UPLC-MS/MS)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Ion Mode
Separation Column e.g., DB-624 capillary column (30m x 0.32mm, 1.8µm)e.g., Zorbax SB C18 (150 x 4.6 mm, 3.5µm)
Mobile Phase/Carrier Gas HeliumGradient of Acetonitrile and aqueous buffer (e.g., 15 mM ammonium acetate)
Sample Preparation Liquid-liquid extraction or headspace injection. Derivatization may be required for improved volatility.Direct injection after dilution or solid-phase extraction (SPE).
Linearity Range 0.7 - 2.1 ppm (correlation coefficient > 0.999)0.0025 - 0.3 µg/mL (correlation coefficient > 0.999)[1]
Limit of Detection (LOD) ~0.12 ppm~0.3 µg/g[1]
Limit of Quantitation (LOQ) ~0.37 ppm~0.4 µg/g[1]
Accuracy (% Recovery) 70% - 130%80% - 120%[1]
Precision (%RSD) < 15%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. The following sections provide generalized protocols for GC-MS and LC-MS/MS analysis of methyl methanesulfonate using this compound as an internal standard.

GC-MS Method Protocol

This method is suitable for the determination of methyl methanesulfonate in active pharmaceutical ingredients (APIs).

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of methyl methanesulfonate in a suitable solvent like methanol.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with appropriate aliquots of the MMS stock solution and a constant concentration of the IS stock solution. This should cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the API sample and dissolve it in the chosen solvent. Spike with the internal standard solution. Perform a liquid-liquid extraction if necessary to remove matrix interferences.[2]

2. Chromatographic Conditions:

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold, followed by a ramp to a final temperature, and a final hold. A typical program might start at 110°C.

  • Injection Mode: Splitless or split, depending on the required sensitivity.

3. Mass Spectrometry Conditions:

  • MS System: Agilent 7010B GC/TQ or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Monitored Ions (Example):

    • Methyl methanesulfonate: Quantifier and qualifier ions.

    • This compound: Corresponding ions for the deuterated standard.

4. Data Analysis:

  • Quantify methyl methanesulfonate by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Method Protocol

This method offers high sensitivity and is often preferred for complex matrices.

1. Standard and Sample Preparation:

  • Standard and IS Stock Solutions: Prepare as described for the GC-MS method.

  • Calibration Standards: Prepare a series of calibration standards in the appropriate mobile phase or a blank matrix extract.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase. If necessary, perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

2. Liquid Chromatography Conditions:

  • LC System: UPLC system or equivalent.

  • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm particle size.[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 15 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is around 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

3. Mass Spectrometry Conditions:

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Methyl methanesulfonate: Precursor ion -> Product ion.

    • This compound: Precursor ion -> Product ion.

4. Data Analysis:

  • Similar to the GC-MS method, quantify using the peak area ratio of the analyte to the internal standard.

Cross-Validation Workflow and Signaling Pathways

To ensure that different analytical methods or laboratories produce comparable results, a structured cross-validation workflow should be followed.

Cross_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_evaluation 3. Data Evaluation cluster_conclusion 4. Conclusion & Reporting define_protocol Define Cross-Validation Protocol & Acceptance Criteria select_methods Select Methods/Labs for Comparison (e.g., Method A vs. Method B) define_protocol->select_methods prepare_samples Prepare Standardized QC Samples and Incurred Samples select_methods->prepare_samples analyze_A Analyze Samples using Method A prepare_samples->analyze_A analyze_B Analyze Samples using Method B prepare_samples->analyze_B compare_results Statistically Compare Results (e.g., Bland-Altman, Regression) analyze_A->compare_results analyze_B->compare_results evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria compare_results->evaluate_criteria investigate Investigate Discrepancies (if any) evaluate_criteria->investigate Criteria Not Met report Generate Cross-Validation Report evaluate_criteria->report Criteria Met investigate->report

Caption: A typical workflow for the cross-validation of analytical methods.

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. This method relies on the similar chemical and physical behavior of the analyte and its isotopically labeled counterpart.

Isotope_Dilution_Principle cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS or LC-MS/MS) cluster_quantification Quantification sample Sample Containing Methyl Methanesulfonate (Analyte) add_is Spike with Known Amount of This compound (IS) sample->add_is mixture Analyte + IS Mixture add_is->mixture separation Chromatographic Separation mixture->separation detection Mass Spectrometric Detection separation->detection ratio Measure Peak Area Ratio (Analyte / IS) detection->ratio calibration Compare Ratio to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: The principle of isotope dilution mass spectrometry.

By following a robust cross-validation protocol and utilizing a stable isotope-labeled internal standard like this compound, researchers can ensure the generation of high-quality, reproducible, and reliable analytical data, which is critical for regulatory submissions and the overall success of drug development programs.

References

Performance Showdown: Methyl-D3 Methanesulfonate as an Internal Standard in Genotoxic Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of genotoxic impurities (GTIs) is paramount to ensure the safety and efficacy of pharmaceutical products. Methyl methanesulfonate (MMS), a potential GTI, requires highly sensitive and reliable analytical methods for its detection at trace levels. The choice of an appropriate internal standard is critical for achieving accurate and precise results. This guide provides a comprehensive performance evaluation of Methyl-D3 methanesulfonate as an internal standard, comparing it with a non-isotopically labeled alternative, ethanesulfonamide (ESA), supported by experimental data from various studies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2][3] This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to more robust and reliable quantification.

Comparative Performance Analysis

To objectively assess the performance of this compound, we have summarized key validation parameters from studies utilizing either a deuterated internal standard for a similar application or a non-deuterated internal standard for a structurally related analyte. While a direct head-to-head study was not identified in the public literature, this comparative analysis provides valuable insights into the expected performance.

Table 1: Performance Comparison of Internal Standards

Performance MetricThis compound (Expected Performance)Ethanesulfonamide (for Methanesulfonamide analysis)[4]Analysis without Internal Standard (for MMS and EMS)[5]
Analyte Methyl Methanesulfonate (MMS)Methanesulfonamide (MSA)Methyl Methanesulfonate (MMS) & Ethyl Methanesulfonate (EMS)
Technique LC-MS/MS or GC-MSLC-MS/MSLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.99 (Expected)>0.99>0.999
Accuracy (% Recovery) Expected to be high and consistent-4.0% to +11.3% (reported as accuracy)80% - 120%
Precision (RSD %) Expected to be low (<15%)Intra-day: <5.5%, Inter-day: <10.1%<10%
Limit of Quantitation (LOQ) Method dependent, expected to be low (ng/mL)1 µg/mL0.4 µg/g

Note: The data for this compound is based on the expected high performance of deuterated internal standards as described in the literature. The data for ethanesulfonamide and the analysis without an internal standard are from separate studies and not a direct head-to-head comparison.

The data suggests that while acceptable linearity, accuracy, and precision can be achieved without an internal standard or with a non-isotopically labeled one, the use of a deuterated internal standard like this compound is anticipated to provide superior performance, particularly in complex matrices where variability in sample preparation and matrix effects are more pronounced. The closer structural and physicochemical similarity of this compound to MMS ensures it more effectively tracks the analyte's behavior throughout the analytical process.[2][3]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of methyl methanesulfonate using LC-MS/MS and Headspace GC-MS, incorporating the use of an internal standard.

LC-MS/MS Method for Methyl Methanesulfonate

This method is suitable for the direct quantification of MMS in active pharmaceutical ingredients (APIs).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API sample into a volumetric flask.

  • Add a known concentration of this compound internal standard solution.

  • Dissolve and dilute to the final volume with an appropriate solvent (e.g., acetonitrile/water mixture).

  • Filter the sample solution through a 0.22 µm filter before injection.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Methyl Methanesulfonate: m/z 111.0 > 79.0

    • This compound: m/z 114.0 > 82.0

  • Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.[5]

Headspace GC-MS Method for Methyl Methanesulfonate

This method is particularly useful for volatile and semi-volatile impurities and can minimize matrix effects.

1. Sample and Derivatization Preparation:

  • Accurately weigh approximately 25 mg of the API sample into a 20 mL headspace vial.[6]

  • Add a known concentration of this compound internal standard solution.

  • For enhanced volatility, a derivatization step may be employed. For instance, add a solution of sodium iodide to convert methanesulfonates to more volatile iodides.[6]

2. Headspace Conditions:

  • Equilibration Temperature: 60 °C.[6]

  • Equilibration Time: 30 minutes.[6]

  • Transfer Line Temperature: 120 °C.[6]

3. Gas Chromatography Conditions:

  • Column: A polar-deactivated polyethylene glycol column (e.g., 30 m x 0.25 mm x 1 µm).[6]

  • Carrier Gas: Helium.

  • Injection Mode: Split (e.g., 1:20).[6]

  • Oven Temperature Program: Initial temperature of 40 °C (hold for 1 min), ramp to 130 °C at 10 °C/min.[6]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions:

    • Methyl Methanesulfonate derivative

    • This compound derivative

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Dissolve Dissolve & Dilute Add_IS->Dissolve Filter Filter Dissolve->Filter LC Liquid Chromatography (Separation) Filter->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integrate Peak Integration MSMS->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate

Caption: A typical workflow for the quantitative analysis of Methyl Methanesulfonate using LC-MS/MS with an internal standard.

cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample API Sample in Headspace Vial Add_IS Add Internal Standard (this compound) Sample->Add_IS Derivatize Derivatization (Optional) Add_IS->Derivatize Headspace Headspace Sampling Derivatize->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection) GC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Concentration Integrate->Calculate

References

Safety Operating Guide

Proper Disposal of Methyl-D3 Methanesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Methyl-D3 methanesulfonate, a known alkylating agent and potential mutagen. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure personal safety and environmental compliance.

This compound and its non-deuterated counterpart, methyl methanesulfonate (MMS), are potent alkylating agents that require careful handling and disposal.[1] Due to their hazardous nature, direct disposal into standard waste streams is prohibited. This guide outlines the necessary precautions, spill management, and step-by-step disposal procedures.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and understand all safety precautions.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A fully buttoned laboratory coat.
Respiratory Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is required.

Spill and Contamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and spread of the hazardous material.

For Spills:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate the spill area using a suitable solution (see Decontamination Protocol below).

Decontamination of Surfaces and Equipment: For routine decontamination of surfaces and non-sensitive equipment, a two-step process is recommended:

  • Wipe the surface with a 5% sodium hypochlorite (bleach) solution.

  • Neutralize the bleach by wiping the surface with a 2% sodium thiosulfate solution.[2]

Disposal of this compound Waste

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal service.

For laboratories equipped and authorized to perform chemical neutralization of small quantities of liquid waste, the following experimental protocol provides a method for the degradation of this compound.

Experimental Protocol: Chemical Neutralization of this compound

This protocol is based on the principle of nucleophilic substitution by thiosulfate, which has been shown to be effective in degrading methyl methanesulfonate.[3][4]

Materials:

  • This compound waste

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution in water

  • 1 M Sodium hydroxide (NaOH) solution

  • Large beaker or flask (at least twice the volume of the waste)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate PPE (as listed in the table above)

  • Ice bath

Procedure:

  • Preparation: Perform this procedure in a certified chemical fume hood. Place the beaker or flask containing the this compound waste on the stir plate and add a stir bar. If the waste is in a non-aqueous solvent, proceed with caution as the reaction with aqueous sodium thiosulfate may be biphasic and require vigorous stirring.

  • Basification: Slowly add 1 M NaOH solution to the waste while stirring until the pH is between 10 and 12. This will facilitate the hydrolysis of the methanesulfonate.

  • Neutralization: While continuing to stir, slowly add the 1 M sodium thiosulfate solution to the basic waste. A general guideline is to use a 2:1 molar ratio of sodium thiosulfate to this compound. If the exact concentration of the waste is unknown, add the thiosulfate solution in a 1:1 volume ratio to the waste. The reaction may be exothermic; use an ice bath to maintain the temperature below 40°C.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours with continuous stirring.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS or LC-MS), a sample of the reaction mixture should be analyzed to confirm the complete degradation of this compound.

  • Final Disposal: Once the degradation is complete, the resulting solution should be neutralized to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M HCl). This final solution must still be disposed of as hazardous chemical waste through your institution's environmental health and safety office, but the primary hazard of the alkylating agent has been eliminated.

Safety Precautions for Neutralization:

  • The reaction of sodium thiosulfate with alkylating agents can be vigorous. Add the thiosulfate solution slowly and in a controlled manner.

  • The reaction may generate heat. Monitor the temperature and use an ice bath as needed.

  • Always perform the reaction in a chemical fume hood to avoid inhalation of any potential volatile byproducts.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Disposal Decision cluster_2 Chemical Neutralization Protocol cluster_3 Professional Disposal Start This compound Waste Generated PPE Wear Appropriate PPE Start->PPE Segregate Segregate Waste in Labeled, Sealed Container PPE->Segregate Decision Authorized for Chemical Neutralization? Segregate->Decision Neutralize Follow Chemical Neutralization Protocol Decision->Neutralize Yes ContactEHS Contact Environmental Health & Safety (EHS) Decision->ContactEHS No FinalWaste1 Dispose of Neutralized Waste via EHS Neutralize->FinalWaste1 FinalWaste2 Arrange for Professional Waste Disposal ContactEHS->FinalWaste2

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl-D3 methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Methyl-D3 methanesulfonate (CAS No. 91419-9-4). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated analog of Methyl methanesulfonate (MMS), a known carcinogen and toxic substance.[1][2] Due to the similar chemical structure, it should be handled with the same high degree of caution. The primary hazards include acute toxicity if swallowed, skin and eye irritation, and potential for allergic skin reactions.[1] It is also suspected of causing genetic defects, cancer, and reproductive harm, and may cause organ damage with prolonged exposure.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

OperationRequired Personal Protective Equipment
Routine Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile or vinyl gloves (double-gloving recommended) - Chemical splash goggles - Fully-buttoned laboratory coat
Large-Scale Operations or Potential for Splashing - Heavy-duty chemical-resistant gloves (e.g., butyl rubber) - Chemical splash goggles and a full-face shield - Chemical-resistant apron over a laboratory coat
Spill Cleanup - Chemical-resistant gloves, boots, and coveralls - Full-face respirator with appropriate cartridges

Note: Always inspect gloves for perforations before use and change them frequently.[3] All handling of this compound must be conducted in a certified chemical fume hood.[3][4]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Area Inspection

  • Ensure a certified chemical fume hood is in proper working order.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Clear the workspace of any unnecessary equipment or chemicals to minimize potential contamination.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) within the fume hood.[3]

2.2. Donning Personal Protective Equipment (PPE)

  • Put on a laboratory coat and fasten all buttons.[3]

  • Wear chemical splash goggles.[3]

  • Don the appropriate gloves (double-gloving is recommended).[5]

2.3. Handling and Weighing the Compound

  • Conduct all manipulations of this compound within the fume hood to prevent inhalation of any potential dust or vapors.[3][4]

  • Use a dedicated spatula for transferring the solid.

  • Weigh the compound on weighing paper or in a tared, sealed container.

  • If preparing a solution, add the compound to the solvent slowly to avoid splashing.[3]

2.4. During the Experiment

  • Keep all containers with this compound clearly labeled.

  • Maintain good laboratory hygiene; avoid touching your face or personal items.

  • In case of a spill, immediately follow the spill cleanup procedure outlined in Section 3.

2.5. Post-Experiment

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Properly dispose of all waste as per the disposal plan in Section 4.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures: Spill and Exposure Plan

3.1. Spill Management

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

    • Use a spark-proof shovel or other appropriate tools to collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact the appropriate emergency response team for your institution.

    • Prevent entry to the contaminated area.

3.2. Exposure Protocol

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and seek medical attention.[6]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Seek immediate medical attention.[4][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

4.2. Final Disposal

  • Dispose of all this compound waste through an approved hazardous waste disposal facility.[1][4]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Events prep_area Inspect Work Area (Fume Hood, Eyewash, Shower) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution in Fume Hood weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure dispose_waste Dispose of Waste (per protocol) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands small_spill Small Spill: Absorb & Collect spill->small_spill large_spill Large Spill: Evacuate & Alert spill->large_spill skin_exposure Skin: Wash Area exposure->skin_exposure eye_exposure Eyes: Rinse 15 min exposure->eye_exposure inhalation_exposure Inhalation: Move to Fresh Air exposure->inhalation_exposure ingestion_exposure Ingestion: Rinse Mouth exposure->ingestion_exposure seek_medical Seek Immediate Medical Attention exposure->seek_medical skin_exposure->seek_medical eye_exposure->seek_medical inhalation_exposure->seek_medical ingestion_exposure->seek_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.